2-Ethyl-6-methylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-3-7-5-8-4-6(2)9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFHQTNQEZECFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160977 | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a roasted baked potato odour | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
80.00 °C. @ 50.00 mm Hg | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.967-0.980 | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/725/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13925-03-6 | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60160977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-6-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYL-6-METHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9BL9OKQ7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-6-methylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Ubiquitous Roasting Aroma: A Technical Guide to 2-Ethyl-6-methylpyrazine in Food Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of 2-Ethyl-6-methylpyrazine in various food products. This volatile heterocyclic nitrogen-containing compound is a key contributor to the desirable roasted, nutty, and cocoa-like aromas formed during the thermal processing of food. Understanding its distribution, concentration, and formation is critical for food quality control, flavor development, and sensory analysis.
Natural Occurrence and Quantitative Data
This compound has been identified in a wide array of thermally processed foods. Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. The concentration of this potent aroma compound can vary significantly depending on the food matrix, processing conditions (such as temperature and time), and the specific precursors present.
The following table summarizes the quantitative data for this compound found in various food products, compiled from multiple scientific studies. To facilitate comparison, concentrations have been standardized to micrograms per kilogram (µg/kg).
| Food Product | Concentration (µg/kg) | Analytical Method | Reference(s) |
| Roasted Peanuts | |||
| Roasted Peanuts | 590 - 1510 | Not Specified | [1] |
| Peanut Butter (Regular Fat) | 7979 - 13183 | Purge and Trap | [2] |
| Peanut Butter (Low Fat) | 7992 - 10156 | Purge and Trap | [2] |
| Coffee Beans | |||
| Roasted Coffee | 120 - 420 | GC-MS | [3] |
| Roasted Coffee Beverage | 1500 - 2800 | GC-MS | [4] |
| Cocoa and Chocolate | |||
| Chocolate | 0.47 - 15.23 | Not Specified | [5] |
| Soy Sauce & Related Products | |||
| Soy Sauce Aroma Type Baijiu | Present (OAV: 6.4–17.3) | UPLC-MS/MS | [6] |
| Baked Goods | |||
| Whole Wheat Bread Crust | < 1 | GC-MS/O | [7] |
Note: OAV (Odor Activity Value) indicates the importance of a compound to the overall aroma profile. A value greater than 1 suggests a significant contribution. The data presented is a compilation from various sources and analytical techniques, which may contribute to the observed range of concentrations.
Formation Pathway: The Maillard Reaction
The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein. Subsequent complex reactions, including Strecker degradation, lead to the formation of α-aminocarbonyl intermediates, which are the direct precursors to pyrazines.
The diagram below illustrates a simplified pathway for the formation of this compound.
Experimental Protocols for Analysis
The analysis of this compound in food matrices typically involves extraction of the volatile and semi-volatile compounds followed by separation and identification using gas chromatography-mass spectrometry (GC-MS). Two common extraction techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Solvent-Assisted Flavor Evaporation (SAFE).
General Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound in food samples.
Detailed Methodologies
1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
This method is a solvent-free technique ideal for the extraction of volatile and semi-volatile compounds from the headspace of a sample.
-
Sample Preparation:
-
Homogenize the solid food sample to a fine powder. For liquid samples, use them directly.
-
Accurately weigh a specific amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Add a saturated sodium chloride (NaCl) solution to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
If quantitative analysis is required, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue).
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
HS-SPME Procedure:
-
Place the vial in a heated agitator.
-
Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with agitation to allow volatiles to partition into the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
-
GC-MS Analysis:
-
Retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., 250 °C) for thermal desorption of the analytes.
-
Separate the desorbed compounds on a suitable capillary column (e.g., DB-5ms or equivalent).
-
Use a temperature program to elute the compounds (e.g., initial temperature of 40°C, ramped to 250°C).
-
Detect and identify the compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.
-
2. Solvent-Assisted Flavor Evaporation (SAFE) Coupled with GC-MS
SAFE is a gentle distillation technique under high vacuum that allows for the isolation of volatile and semi-volatile compounds from a food matrix with minimal thermal degradation.
-
Sample Preparation and Extraction:
-
Homogenize the food sample with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Add a known amount of an internal standard for quantification.
-
Introduce the sample-solvent mixture into the SAFE apparatus.
-
Perform the distillation under high vacuum and at a controlled, low temperature (e.g., 40-50 °C). The volatile compounds will co-distill with the solvent.
-
Collect the distillate in a cooled trap.
-
-
Post-Extraction and Analysis:
-
Dry the collected extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Carefully concentrate the extract to a small volume (e.g., 1 mL) using a Vigreux column or a gentle stream of nitrogen.
-
Inject an aliquot of the concentrated extract into the GC-MS system for analysis, following similar GC-MS conditions as described for the SPME method.
-
Conclusion
This compound is a significant contributor to the desirable aroma of many cooked and roasted food products. Its presence and concentration are directly linked to the processing conditions and the composition of the raw materials. The analytical methodologies outlined in this guide, particularly HS-SPME and SAFE coupled with GC-MS, provide robust and sensitive means for the quantification and identification of this key flavor compound. A thorough understanding of its formation and occurrence is essential for researchers and professionals in the fields of food science, flavor chemistry, and product development.
References
- 1. Chemical and Sensory Characteristics of Soy Sauce: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile Compounds in Seasoning Sauce Produced from Soy Sauce Residue by Reaction Flavor Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Volatile Compounds in Seasoning Sauce Produced from Soy Sauce Residue by Reaction Flavor Technology | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Enigmatic Origins of a Flavor Principle: A Technical Guide to the Biosynthesis of 2-Ethyl-6-methylpyrazine
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide released today delves into the biosynthetic origins of 2-Ethyl-6-methylpyrazine, a potent aroma compound with significant interest for the food, fragrance, and pharmaceutical industries. This document provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of its formation in nature, synthesizing data from related pyrazine (B50134) biosynthesis to propose a putative pathway.
This compound is a heterocyclic aromatic compound responsible for nutty, roasted, and potato-like aromas in a variety of foods and beverages. While its presence is well-documented, the precise enzymatic pathways leading to its formation in biological systems have remained a subject of scientific inquiry. This guide addresses this knowledge gap by examining evidence from related compounds and proposing a scientifically grounded biosynthetic route.
Proposed Biosynthetic Pathway of this compound
While a definitive enzymatic pathway for this compound has yet to be fully elucidated, evidence from studies on the thermal degradation of amino acids and the biosynthesis of structurally similar pyrazines allows for the formulation of a plausible route. The proposed pathway suggests a chemoenzymatic synthesis involving key precursor molecules derived from common metabolic routes.
The biosynthesis is thought to originate from the amino acid L-serine . Through a series of enzymatic and spontaneous reactions, L-serine is converted into key intermediates that ultimately condense to form the pyrazine ring. The formation of the ethyl and methyl side chains likely involves intermediates from other metabolic pathways, such as threonine and glucose metabolism.
A study on the formation of pyrazines from heating L-serine and L-threonine revealed that this compound is a product of L-serine degradation[1]. The proposed mechanism involves the generation of α-aminocarbonyl intermediates which then dimerize and cyclize to form the pyrazine ring[1].
Furthermore, research on the biosynthesis of the related compounds, 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine, in Bacillus subtilis has identified L-threonine and D-glucose as primary precursors[2]. In this pathway, aminoacetone (derived from L-threonine) and 2,3-pentanedione (B165514) (derived from L-threonine and D-glucose metabolism) are key intermediates that condense to form the ethylated pyrazines[2]. This provides strong evidence for the potential origin of the ethyl group in pyrazine biosynthesis.
Based on this collective evidence, a putative biosynthetic pathway for this compound is proposed to involve the condensation of two key α-aminocarbonyl intermediates: 1-amino-2-propanone (aminoacetone) , which provides the methyl-substituted portion of the ring, and 1-amino-2-butanone , which contributes the ethyl-substituted portion.
Quantitative Data on Related Pyrazine Production
While specific quantitative data for the microbial production of this compound is limited in the available literature, studies on related pyrazines provide valuable insights into potential yields. The following table summarizes production data for other alkylpyrazines in Bacillus subtilis.
| Pyrazine Compound | Microorganism | Precursors | Concentration (µg/L) | Reference |
| 2,5-Dimethylpyrazine | Bacillus subtilis | L-Threonine | Not specified | [3][4] |
| 2,3,5-Trimethylpyrazine | Bacillus subtilis | L-Threonine, D-Glucose | Not specified | [3][4] |
| 2-Methylpyrazine | Bacillus subtilis (isolated from natto) | L-Threonine, Acetoin | ~3200 (total of 2-methyl, 2,3-dimethyl, and 2,6-dimethylpyrazine) | [5] |
| 2,3-Dimethylpyrazine | Bacillus subtilis (isolated from natto) | L-Threonine, Acetoin | 680.4 ± 38.6 | [5] |
Experimental Protocols for Elucidating Biosynthetic Pathways
The determination of a biosynthetic pathway is a multifaceted process requiring a combination of microbiological, biochemical, and analytical techniques. The following outlines a general experimental protocol for investigating the biosynthesis of this compound.
1. Strain Selection and Cultivation:
-
Screening: Isolate and screen microorganisms (e.g., Bacillus species) from environments known for pyrazine production, such as fermented foods.
-
Cultivation: Grow selected strains in defined media. To stimulate pyrazine production, supplement the media with hypothesized precursors like L-serine, L-threonine, and various carbon sources[5].
2. Precursor Feeding and Isotope Labeling Studies:
-
Precursor Addition: Supplement the culture medium with potential precursors (e.g., ¹³C or ¹⁵N labeled L-serine, L-threonine) at various concentrations.
-
Analysis: Analyze the incorporation of the isotopic labels into the final this compound product using Gas Chromatography-Mass Spectrometry (GC-MS) to trace the origin of the carbon and nitrogen atoms in the pyrazine ring and its side chains.
3. Identification of Intermediates:
-
Cell Lysate Analysis: Analyze cell lysates and culture supernatants at different time points of fermentation using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential pathway intermediates.
4. Genetic and Enzymatic Studies:
-
Gene Knockout/Overexpression: Create mutant strains by knocking out or overexpressing genes encoding for enzymes suspected to be involved in the pathway (e.g., dehydrogenases, transaminases).
-
Enzyme Assays: Purify candidate enzymes and perform in vitro assays with hypothesized substrates to confirm their catalytic activity.
5. Analytical Quantification:
-
Extraction: Extract pyrazines from the culture medium using methods such as solid-phase microextraction (SPME) or liquid-liquid extraction.
-
Quantification: Quantify the concentration of this compound using GC-MS or High-Performance Liquid Chromatography (HPLC) with appropriate standards.
Conclusion
The biosynthesis of this compound in nature is a complex process that is beginning to be understood through the study of related pyrazine compounds. The proposed pathway, originating from amino acid precursors and involving key α-aminocarbonyl intermediates, provides a solid foundation for future research. Further investigation employing the experimental protocols outlined in this guide will be crucial for the definitive elucidation of the enzymatic steps and regulatory mechanisms involved in the production of this important aroma compound. Such knowledge will undoubtedly pave the way for the biotechnological production of natural this compound for various industrial applications.
References
- 1. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Sensory Profile and Odor Threshold of 2-Ethyl-6-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sensory characteristics of 2-Ethyl-6-methylpyrazine, a key aroma compound found in a variety of foods and beverages. This document details its sensory profile, the methodologies used for its assessment, and the underlying physiological pathways of its perception.
Sensory Profile of this compound
This compound is a heterocyclic nitrogen-containing compound known for its potent and distinct aroma. It is primarily associated with roasted, nutty, and earthy notes, contributing significantly to the flavor profile of thermally processed foods.
Organoleptic Properties
The sensory characteristics of this compound are described using a range of descriptors. These attributes are summarized in the table below.
| Sensory Attribute | Descriptor | Reference |
| Odor | Roasted baked potato, nutty, coffee, cocoa, roasted barley | [1][2] |
| Flavor | Nutty, roasted hazelnut | [1] |
| General Notes | A colorless to slightly yellow liquid with a roasted baked potato odor. | [3] |
Odor Threshold
An extensive review of scientific literature did not yield a specific, quantitatively determined odor threshold for this compound in any standard medium (e.g., water, air, or oil). The odor threshold of a compound is the lowest concentration that can be detected by the human sense of smell.
However, the odor thresholds of structurally similar pyrazines have been well-documented. This data, presented below, provides a valuable comparative framework for estimating the potential sensory impact of this compound. It is generally observed that replacing methyl groups with ethyl groups on the pyrazine (B50134) ring can significantly lower the odor threshold.[4]
Odor Thresholds of Structurally Related Pyrazines
| Compound | Odor Detection Threshold (ppb in water) | Sensory Descriptors | Reference |
| 2,6-Dimethylpyrazine | 200 | Chocolate, roasted nuts, fried potato | [5] |
| 2-Ethyl-5-methylpyrazine | 100 | Nutty, roasted, somewhat "grassy" | [5] |
| 2,3,5-Trimethylpyrazine | 400 | Nutty, baked potato, roasted peanut, cocoa, burnt | [5] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | Cocoa, chocolate, nutty (burnt almond) | [5] |
| 2-Ethylpyrazine | 6,000 | Musty, nutty, buttery, peanut | [5] |
Experimental Protocols
The determination of the sensory profile and odor threshold of volatile compounds like this compound involves specialized analytical and sensory evaluation techniques.
Gas Chromatography-Olfactometry (GC-O) for Sensory Profile Determination
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in an appropriate solvent. For complex food matrices, a preliminary extraction step, such as Solid-Phase Microextraction (SPME), may be employed to isolate volatile compounds.
-
GC Separation: The sample is injected into a gas chromatograph, where individual compounds are separated based on their volatility and interaction with a capillary column.
-
Effluent Splitting: At the column outlet, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., Mass Spectrometer or Flame Ionization Detector) for identification and quantification.
-
Olfactometry Port: The second stream is directed to a heated olfactometry port, where a trained sensory panelist sniffs the effluent and describes the perceived odor.
-
Data Analysis: The timing of the odor perception is correlated with the peaks on the chromatogram to link specific compounds to their sensory attributes.
3-Alternative Forced-Choice (3-AFC) for Odor Threshold Determination
The 3-Alternative Forced-Choice (3-AFC) method is a standardized procedure for determining odor detection thresholds.[6]
Methodology:
-
Panelist Selection and Training: A panel of assessors is selected and trained to recognize the specific odorant being tested.
-
Sample Preparation: A series of dilutions of this compound is prepared in a suitable solvent (e.g., purified water or ethanol (B145695) solution). The concentrations are typically arranged in an ascending order.
-
Test Presentation: In each trial, three samples are presented to the panelist. Two of the samples are blanks (solvent only), and one contains the diluted odorant. The position of the odorant-containing sample is randomized.
-
Panelist Task: The panelist is required to identify which of the three samples is different from the other two.
-
Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration that was not detected and the first concentration that was correctly identified. The group's threshold is the geometric mean of the individual thresholds.
Olfactory Signal Transduction Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal cavity. This triggers a cascade of biochemical events that result in an electrical signal being sent to the brain.
The generalized pathway is as follows:
-
Odorant Binding: An odorant molecule binds to a specific G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.
-
G-Protein Activation: This binding activates the associated G-protein (Golf).
-
Adenylate Cyclase Activation: The activated G-protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of these channels allows an influx of positive ions (Na+ and Ca2+), depolarizing the neuron.
-
Signal Transmission: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.
References
- 1. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]
- 2. The Kovats Retention Index: this compound (C7H10N2) [pherobase.com]
- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazines [leffingwell.com]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2-Ethyl-6-methylpyrazine (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Ethyl-6-methylpyrazine, a heterocyclic aromatic organic compound. The information detailed herein is intended to support research and development activities by providing key data on its boiling point and solubility, along with generalized experimental protocols for their determination.
Core Physical Properties
This compound is a colorless to pale yellow liquid. The quantitative data for its key physical properties are summarized in the tables below.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.
| Boiling Point (°C) | Pressure (mm Hg) |
| 80.0 | 50.0 |
| 170.0 - 171.0 | 760.0 |
Solubility
Solubility is the ability of a substance, the solute, to form a solution with another substance, the solvent.
| Solvent | Solubility |
| Water | Soluble (4903 mg/L @ 25 °C) |
| Organic Solvents | Soluble |
| Alcohol | Soluble |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, the following sections describe standard methodologies for determining the boiling point and solubility of liquid organic compounds.
Determination of Boiling Point (Capillary Method)
This method is a common micro-technique for determining the boiling point of a liquid.
Materials:
-
Thiele tube or other heating apparatus (e.g., oil bath, melting point apparatus)
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube or fusion tube
-
Sample of this compound
-
Heat source
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is heated in a Thiele tube or oil bath.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube.
Determination of Solubility (Qualitative and Quantitative)
Qualitative Solubility Testing:
This procedure determines the general solubility of a compound in various solvents.
Materials:
-
Test tubes
-
Sample of this compound
-
Various solvents (e.g., water, ethanol, diethyl ether, acetone)
-
Vortex mixer or shaker
Procedure:
-
Approximately 0.1 mL of this compound is added to a test tube.
-
About 2-3 mL of the chosen solvent is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by shaking for 1-2 minutes.
-
The mixture is allowed to stand and is visually inspected for homogeneity. If a single clear phase is observed, the compound is considered soluble. If two distinct layers or a cloudy suspension persists, it is considered insoluble or sparingly soluble.
Quantitative Solubility Testing (Shake-Flask Method):
This method determines the concentration of a saturated solution of the compound in a specific solvent.
Materials:
-
Flask with a stopper
-
Analytical balance
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, GC-MS, HPLC)
-
Sample of this compound
-
Chosen solvent (e.g., water)
Procedure:
-
An excess amount of this compound is added to a flask containing a known volume of the solvent.
-
The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, the solution is allowed to stand to let undissolved solute settle.
-
A sample of the supernatant is carefully removed and centrifuged to separate any remaining undissolved micro-particles.
-
The concentration of this compound in the clear supernatant is then determined using a suitable analytical method. This concentration represents the solubility of the compound at that temperature.
Logical Workflow
The following diagram illustrates a logical workflow for the determination of the physical properties of a chemical compound like this compound.
2-Ethyl-6-methylpyrazine: An In-Depth Technical Guide to its Role as an Insect Alarm Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-methylpyrazine is a volatile organic compound belonging to the pyrazine (B50134) family, a class of nitrogen-containing heterocyclic aromatic compounds. In the intricate world of insect chemical communication, this molecule plays a crucial role as an alarm pheromone, particularly for various ant species, most notably the red imported fire ant, Solenopsis invicta.[1][2] The release of this pheromone from the mandibular glands of ants serves as a chemical signal to alert nestmates of imminent danger, triggering a cascade of defensive behaviors essential for colony survival.[2] This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, the electrophysiological and behavioral responses it elicits in insects, the underlying signaling pathways, and detailed experimental protocols for its study.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂ | [3] |
| Molecular Weight | 122.17 g/mol | [3] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Odor | Roasted, baked potato-like | [3] |
| Boiling Point | 80.0 °C at 50.00 mm Hg | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
Biosynthesis of this compound
The precise enzymatic pathways for the biosynthesis of this compound in insects are not yet fully elucidated. However, research on pyrazine biosynthesis in various organisms, including bacteria and insects, suggests a pathway originating from common amino acid precursors.[4][5] The proposed pathway likely involves the condensation of amino acid derivatives.
A plausible biosynthetic route starts with the amino acid L-threonine.[4][5][6] L-threonine can be converted to aminoacetone by the enzyme L-threonine-3-dehydrogenase.[6][7] Two molecules of aminoacetone can then condense to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to form a dimethylpyrazine. The ethyl group is likely incorporated through the condensation with a two-carbon unit, possibly derived from the metabolism of other amino acids or acetate.[4]
Electrophysiological and Behavioral Responses
The perception of this compound by insects, particularly ants, triggers distinct and quantifiable electrophysiological and behavioral responses.
Electrophysiological Responses (Electroantennography - EAG)
EAG is a technique used to measure the electrical output from an insect's antenna in response to an odor stimulus. Studies on Solenopsis invicta have shown that their antennae are highly sensitive to this compound and its isomers. The EAG response is dose-dependent, with increasing concentrations of the pheromone eliciting a stronger electrical signal from the antenna.[8]
Quantitative EAG Data for Solenopsis invicta Responding to 2-Ethyl-3,5-dimethylpyrazine (an isomer)
| Dose on Filter Paper (µg) | Mean EAG Response (mV) ± SE (n=8) |
| 1 | 0.06 ± 0.01 |
| 10 | 0.25 ± 0.03 |
| 100 | 0.85 ± 0.09 |
| 1000 | 1.56 ± 0.15 |
| Data adapted from a study on a closely related and behaviorally active isomer.[8] |
Behavioral Responses
The alarm response elicited by this compound is a complex behavior that can include increased locomotion, aggression, and dispersal.[9] In Solenopsis invicta, exposure to this pheromone leads to rapid and erratic movements.[2][10] The intensity of the behavioral response is also dose-dependent.[8][10] At low concentrations, the pheromone can act as an attractant, drawing workers to the source of the disturbance, while at higher concentrations, it can induce panic and dispersal.[9]
Quantitative Behavioral Response Data for Solenopsis invicta to 2-Ethyl-3,5-dimethylpyrazine
| Dose on Filter Paper (ng) | Mean Number of Responding Ants ± SE (n=10) |
| 0.01 | ~5 |
| 0.1 | ~10 |
| 1 | ~18 |
| 10 | ~25 |
| 100 | ~30 |
| Data estimated from graphical representations in a study on a closely related and behaviorally active isomer.[8] |
Olfactory Signaling Pathway
The detection of this compound initiates a signaling cascade within the olfactory sensory neurons (OSNs) located in the insect's antennae. While the specific receptor for this compound in Solenopsis invicta has not been definitively identified, the general mechanism of insect olfaction provides a framework for understanding this process. Insect olfactory receptors are typically ligand-gated ion channels, a departure from the G-protein coupled receptors found in vertebrates.
The current understanding of insect olfactory signaling involves a debate between two primary models: ionotropic and metabotropic signaling.
-
Ionotropic Signaling: In this model, the binding of the pheromone to an olfactory receptor (OR) complex, which is a heteromer of a specific OR and a co-receptor (Orco), directly opens an ion channel, leading to depolarization of the neuron.
-
Metabotropic Signaling: This model proposes that pheromone binding to the OR activates a G-protein cascade, leading to the production of second messengers which then modulate ion channels.
It is plausible that both mechanisms play a role, with the ionotropic pathway mediating a rapid response and the metabotropic pathway contributing to signal amplification and modulation.
Experimental Protocols
Protocol 1: Electroantennography (EAG)
This protocol outlines the general steps for conducting an EAG assay to measure the antennal response of ants to this compound.
Materials:
-
Live ants (e.g., Solenopsis invicta workers)
-
This compound standard
-
Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)
-
Saline solution (e.g., Ringer's solution)
-
Glass capillary microelectrodes
-
Ag/AgCl wires
-
Micromanipulators
-
EAG amplifier and data acquisition system
-
Air stimulus controller
-
Dissection microscope
Procedure:
-
Pheromone Dilution: Prepare a serial dilution of this compound in the chosen solvent (e.g., from 1 ng/µL to 100 µg/µL).
-
Electrode Preparation: Pull glass capillaries to a fine tip and fill with saline solution. Insert Ag/AgCl wires into the capillaries to serve as recording and reference electrodes.
-
Antenna Preparation: Anesthetize an ant by cooling. Under a dissection microscope, carefully excise one antenna at its base.
-
Antenna Mounting: Mount the excised antenna between the two microelectrodes. The base of the antenna is connected to the reference electrode and the tip to the recording electrode. A small amount of conductive gel can be used to ensure good contact.
-
Stimulus Delivery: A filter paper strip impregnated with a known concentration of the pheromone solution is placed inside a Pasteur pipette. The tip of the pipette is connected to an air stimulus controller.
-
Recording: A purified and humidified air stream is continuously passed over the antenna. Puffs of air carrying the pheromone stimulus are delivered at controlled intervals (e.g., 30-60 seconds between stimuli to allow for recovery).
-
Data Analysis: The negative voltage deflection of the antennal potential is recorded for each stimulus. The response to a solvent-only control is subtracted from the pheromone responses.
Protocol 2: Behavioral Assay for Alarm Response
This protocol describes a method for quantifying the alarm behavior of ants in response to this compound.[11][12]
Materials:
-
Ant colony or a group of worker ants
-
Foraging arena (e.g., a Petri dish with a plaster base)
-
This compound standard
-
Solvent (e.g., hexane)
-
Filter paper discs
-
Video recording equipment
-
Behavioral analysis software (optional)
Procedure:
-
Colony Acclimation: Allow a group of ants (e.g., 20-30 workers) to acclimate in the foraging arena for a set period (e.g., 10-15 minutes).
-
Stimulus Preparation: Apply a known amount of this compound solution to a small filter paper disc and allow the solvent to evaporate. A solvent-only disc serves as the control.
-
Baseline Recording: Record the behavior of the ants for a period before the introduction of the stimulus (e.g., 2 minutes) to establish a baseline activity level.
-
Stimulus Introduction: Introduce the filter paper disc with the pheromone into the arena.
-
Post-Stimulus Recording: Record the behavior of the ants for a set period after the introduction of the stimulus (e.g., 5 minutes).
-
Behavioral Quantification: Analyze the video recordings to quantify specific alarm behaviors.[13] These can include:
-
Locomotor activity: Measure the speed and path tortuosity of individual ants.
-
Aggression: Count the number of ants exhibiting mandible opening or biting behavior towards the stimulus source.
-
Dispersal: Measure the distance of ants from the stimulus source over time.
-
Number of responding ants: Count the number of ants showing any of the defined alarm behaviors.
-
-
Data Analysis: Compare the behavioral responses to the pheromone with the control group using appropriate statistical tests.
Conclusion and Future Directions
This compound is a key semiochemical that governs critical defensive behaviors in many insect species. Understanding its biosynthesis, perception, and the behavioral responses it elicits is of significant interest for basic research in chemical ecology and neurobiology. Furthermore, this knowledge has practical applications in the development of novel pest management strategies. For instance, synthetic alarm pheromones could be used to enhance the efficacy of baits by attracting target pests or to disrupt their social organization.[8]
Future research should focus on the definitive identification of the olfactory receptors responsible for detecting this compound in key insect species. Elucidating the complete biosynthetic pathway and its enzymatic machinery will also be crucial. Advances in techniques such as CRISPR-Cas9 gene editing and advanced neuroimaging will undoubtedly provide deeper insights into the neural circuits that process alarm signals and translate them into complex behavioral repertoires.[14] This continued research will not only expand our fundamental understanding of insect communication but also pave the way for the development of more targeted and environmentally benign methods for insect control.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to 2-Ethyl-3,5-dimethylpyrazine [mdpi.com]
- 9. antwiki.org [antwiki.org]
- 10. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to 2-Ethyl-3,5-dimethylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ant Who Cried Wolf? Short-Term Repeated Exposure to Alarm Pheromone Reduces Behavioral Response in Argentine Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Alarm Pheromone and Alarm Response of the Clonal Raider Ant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scitechdaily.com [scitechdaily.com]
A Comprehensive Technical Guide to the Discovery and History of Pyrazines in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pivotal role of pyrazines in flavor chemistry, from their initial discovery to their establishment as some of the most potent and important aroma compounds. It details the historical context, key scientific breakthroughs, and the analytical methodologies that have been instrumental in this field.
Introduction: The Potent World of Pyrazines
Pyrazines are a class of heterocyclic nitrogen-containing compounds that are ubiquitous in nature and are particularly significant in the flavor and aroma of a vast array of foods and beverages. They are renowned for their remarkably low odor thresholds, often contributing potent roasted, nutty, earthy, and vegetative aromas. Their formation is most famously associated with the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs during the heating of food. However, they are also produced through biosynthetic pathways in various organisms. This guide traces the scientific journey of understanding these powerful molecules.
Early History and Discovery
The history of pyrazines predates their recognition as flavorants. The first synthesis of a pyrazine (B50134) was accomplished by Griess in 1858, with the structure being correctly elucidated by Staedel and Rugheimer in 1876. For nearly a century, research focused on their chemical synthesis and properties.
The paradigm shifted in the 1960s when scientists began to unravel the chemical basis of food aromas using new analytical techniques like gas chromatography-mass spectrometry (GC-MS). A landmark discovery in this era was the identification of 2-methoxy-3-isobutylpyrazine as the character-impact compound of bell peppers by Buttery and colleagues at the U.S. Department of Agriculture's Western Regional Research Laboratory in 1969. This was a pivotal moment, as it was one of the first times a single compound was identified as being overwhelmingly responsible for the characteristic aroma of a specific food. This discovery opened the floodgates for the identification of a wide range of pyrazines in other foods.
The Maillard Reaction: A Primary Formation Pathway
The majority of pyrazines found in cooked and roasted foods are formed during thermal processing via the Maillard reaction. The key steps involve the Strecker degradation of an α-amino acid in the presence of a dicarbonyl compound, which is itself an intermediate of the Maillard reaction. This process leads to the formation of aminoketones, which can then self-condense to form dihydropyrazines. Subsequent oxidation yields the stable and highly aromatic pyrazines.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Biosynthesis of Pyrazines
In addition to thermal generation, pyrazines are also produced biologically. For instance, certain bacteria, such as Pseudomonas perolens, are known to produce methoxypyrazines, which can contribute to the earthy or musty off-flavors in some foods. The biosynthetic pathway often involves the amination of a diketone, which is derived from amino acids. For example, 2-methoxy-3-isopropylpyrazine, a potent aroma compound in peas and also responsible for "potato-like" aromas, is produced by several bacterial species. The proposed pathway involves the condensation of L-leucine-derived amino-aldehydes.
Quantitative Data and Flavor Thresholds
The impact of a pyrazine on flavor is determined by both its concentration in the food and its odor detection threshold. Pyrazines are known for having exceptionally low thresholds, meaning even minute quantities can have a significant sensory effect.
| Pyrazine Compound | Common Food Source(s) | Typical Concentration Range | Odor Threshold (in water) | Dominant Aroma Characteristic(s) |
| 2-Methoxy-3-isobutylpyrazine | Green Bell Pepper, Coffee | 1-30 ng/g (pepper) | ~2 ng/L | Intense green bell pepper |
| 2-Methoxy-3-isopropylpyrazine | Peas, Potatoes, Asparagus | 0.1-10 ng/g | ~1 ng/L | Earthy, pea-like, raw potato |
| 2,5-Dimethylpyrazine | Roasted Coffee, Cocoa, Nuts | 100-2000 µg/kg (coffee) | ~35 µg/L | Nutty, roasted, cocoa-like |
| 2,3-Dimethylpyrazine | Roasted Meats, Coffee | 50-1000 µg/kg (coffee) | ~70 µg/L | Roasted, nutty |
| 2-Ethyl-3,5-dimethylpyrazine | Baked Potatoes, Roasted Peanuts | 5-50 µg/kg (potato) | ~0.1 µg/L | Roasted potato, nutty, earthy |
| Acetylpyrazine | Popcorn, Roasted Peanuts | 1-20 µg/kg (popcorn) | ~1 µg/L | Popcorn-like, roasted, nutty |
Key Experimental Protocols
The identification and quantification of pyrazines rely on sophisticated analytical techniques capable of detecting trace-level compounds within complex food matrices.
Solvent Assisted Flavour Evaporation (SAFE) is a high-vacuum distillation technique used to separate volatile and semi-volatile flavor compounds from non-volatile matrix components. It is particularly effective for trace analysis as it minimizes thermal degradation and artifact formation.
Protocol:
-
Sample Preparation: Homogenize the food sample (e.g., 50 g of roasted coffee beans) with a suitable solvent (e.g., 200 mL of diethyl ether) and an internal standard.
-
Apparatus Setup: Assemble the SAFE apparatus, ensuring all joints are sealed to maintain a high vacuum (< 10⁻³ mbar).
-
Distillation: The sample slurry is slowly dripped from a dropping funnel into a heated flask (e.g., 40-50°C) under high vacuum.
-
Cryogenic Trapping: The volatile compounds, along with the solvent, evaporate and are collected in a series of cold traps cooled with liquid nitrogen.
-
Concentration: The collected distillate is carefully concentrated using a Vigreux column to a final volume of approximately 100 µL for analysis.
Caption: Workflow for Solvent Assisted Flavour Evaporation (SAFE).
GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds like pyrazines.
Protocol:
-
Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet, typically in splitless mode to maximize sensitivity.
-
Separation: The volatile compounds are separated on a capillary column (e.g., a DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature is programmed to ramp up (e.g., start at 40°C, hold for 2 min, ramp at 5°C/min to 250°C) to elute compounds based on their boiling points and polarity.
-
Ionization: As compounds elute from the column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV.
-
Detection & Identification: The resulting fragment ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a chemical fingerprint that can be compared to a library (e.g., NIST) for positive identification.
-
Quantification: The abundance of a specific ion unique to the target pyrazine is measured and compared against the response of a known concentration of an internal standard to determine its concentration in the original sample.
GC-O is a technique that combines the separation power of GC with human sensory perception. It is used to determine which of the many volatile compounds in a sample are actually contributing to its aroma.
Protocol:
-
Effluent Splitting: As compounds elute from the GC column, the effluent is split into two paths. One path goes to a standard detector (like MS or FID), and the other goes to a heated sniffing port.
-
Human Assessment: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
-
Aroma Activity Value (AAV): By correlating the sensory data with the instrumental data, the odor-active compounds can be identified. The AAV can then be calculated by dividing the concentration of a compound by its odor threshold. An AAV greater than 1 indicates that the compound is likely contributing to the overall aroma of the food.
Caption: Logical relationship of components in Gas Chromatography-Olfactometry.
Conclusion
The discovery and subsequent study of pyrazines represent a significant chapter in the history of flavor chemistry. From their synthesis in the 19th century to their celebrated status as key flavor-impact compounds today, the journey of pyrazines has paralleled the development of analytical chemistry. The continued investigation into their formation pathways, both chemical and biological, and the precise mechanisms of their flavor perception remains an active and important area of research. Understanding these potent molecules is not only crucial for the food and beverage industry but also holds relevance for fields such as environmental science and neurobiology.
An In-depth Technical Guide on the Toxicological Data and Safety Assessment of 2-Ethyl-6-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological data and safety assessment of 2-Ethyl-6-methylpyrazine, a key flavoring substance. While specific quantitative toxicity studies on this compound are limited, a robust safety evaluation can be conducted based on data from structurally related pyrazine (B50134) derivatives and assessments by international regulatory bodies. This document summarizes available data on acute and subchronic toxicity, genotoxicity, and metabolism. Detailed experimental protocols for key toxicological studies are provided, and metabolic pathways are visualized to offer a complete safety profile for researchers and professionals in the field.
Introduction
This compound (CAS No. 13925-03-6) is a member of the pyrazine family of compounds, which are heterocyclic aromatic organic compounds. Pyrazines are widely found in nature and are significant components of the flavor and aroma of many cooked or roasted foods. This compound is characterized by a nutty, roasted, and cocoa-like aroma and is used as a flavoring agent in a variety of food products. Given its widespread use, a thorough understanding of its toxicological profile and safety is essential.
This guide synthesizes the available toxicological data, provides detailed methodologies for relevant safety assessment studies, and presents diagrams of key metabolic pathways to support a comprehensive safety evaluation.
Toxicological Data
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose exposure. The most common endpoint is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animals.
Table 1: Acute Oral Toxicity Data for a Structurally Related Pyrazine
| Compound | Species | Route | LD50 | Reference |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | Oral | 460 mg/kg bw | [1][2] |
Subchronic Toxicity
Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 90 days. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Table 2: Subchronic Oral Toxicity Data for a Structurally Related Pyrazine
| Compound | Species | Duration | NOAEL | Reference |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90 days | 12.5 mg/kg bw/day (males and females) | [1][2] |
| 2-Ethyl-3,(5 or 6)-dimethylpyrazine | Rat | 90 days | 17 mg/kg bw/day (males), 18 mg/kg bw/day (females) | [1][2] |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically used, including the Ames test for gene mutations and in vitro chromosomal aberration assays.
While specific genotoxicity data for this compound is limited, a report on designated food additives in Japan indicates that a mixture containing this compound was tested, though individual results were not specified.[3] Generally, pyrazine derivatives have been found to be non-mutagenic in bacterial reverse mutation assays (Ames test).[1][2] However, some structurally similar pyrazine derivatives have been reported to be clastogenic (causing chromosomal damage) in mammalian cells in vitro at high concentrations.[1][2] The relevance of these in vitro findings at high, nearly toxic concentrations is considered unclear for human safety assessment at typical exposure levels.[1]
Table 3: Genotoxicity Profile of Structurally Related Pyrazines
| Assay | Test System | Compound/Group | Result | Reference |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Pyrazine derivatives | Non-mutagenic | [1][2] |
| In vitro Chromosomal Aberration | Mammalian cells | Structurally similar pyrazines | Clastogenic at high concentrations | [1][2] |
Metabolism
Understanding the metabolic fate of a substance is a cornerstone of its safety assessment. Studies in rats have shown that alkylpyrazines, including those structurally similar to this compound, are primarily metabolized through oxidation of their aliphatic side-chains to form carboxylic acid derivatives.[1][2][4] These metabolites are then predominantly excreted in the urine.[4]
Figure 1. Proposed metabolic pathway of this compound.
Safety Assessments by Regulatory Agencies
Several international expert committees have evaluated the safety of this compound as a flavoring substance.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5][6][7][8]
-
Flavor and Extract Manufacturers Association (FEMA): The FEMA Expert Panel has designated this compound as Generally Recognized as Safe (GRAS).[9][10][11][12][13]
These assessments are based on the low estimated daily intake of this substance, its natural occurrence in food, and the toxicological data available for the broader group of pyrazine derivatives.
Experimental Protocols
Detailed methodologies for key toxicological studies are essential for the interpretation and replication of safety data. The following sections outline the general principles of standard OECD test guidelines.
Acute Oral Toxicity (Based on OECD Guideline 401)
This test provides information on the health hazards likely to arise from a single oral exposure to a substance.
Figure 2. Workflow for an acute oral toxicity study.
Methodology:
-
Test Animals: Young adult rats of a single sex are typically used.
-
Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.
-
Administration: The substance is administered orally by gavage in a single dose.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
Data Analysis: The LD50 is calculated using a recognized statistical method.
Subchronic Oral Toxicity Study - 90-Day (Based on OECD Guideline 408)
This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.
Figure 3. Workflow for a 90-day subchronic oral toxicity study.
Methodology:
-
Test Animals: Typically, rats are used, with an equal number of males and females in each group.
-
Dosage: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.
-
Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.
-
In-life Observations: Detailed clinical observations, body weight, and food/water consumption are recorded weekly.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A comprehensive gross necropsy is performed, and organs are weighed.
-
Histopathology: A full histopathological examination of organs and tissues is conducted.
-
Data Analysis: The data are analyzed to determine any treatment-related effects and to establish the NOAEL.
Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
Figure 4. Workflow for the bacterial reverse mutation (Ames) test.
Methodology:
-
Test Strains: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to the test substance at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Conclusion
Based on the available toxicological data for structurally related compounds and the comprehensive safety assessments by international regulatory bodies such as JECFA and FEMA, this compound is considered to be of no safety concern at the current levels of intake when used as a flavoring agent.[5][11] The primary metabolic pathway involves the oxidation of the alkyl side chains to carboxylic acids, which are then excreted.[1][2][4] While some in vitro genotoxicity has been observed for related pyrazines at high concentrations, the overall weight of evidence suggests a lack of genotoxic potential at relevant human exposure levels.[1][2] This technical guide provides researchers and drug development professionals with a consolidated resource on the safety profile of this compound, including detailed experimental protocols and metabolic pathway visualizations to support further research and safety evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Summarized data of genotoxicity tests for designated food additives in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 6. WHO | JECFA [apps.who.int]
- 7. Food safety and quality: details [fao.org]
- 8. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. femaflavor.org [femaflavor.org]
- 13. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
A Comprehensive Technical Guide to 2-Ethyl-6-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-methylpyrazine is a heterocyclic aromatic organic compound that belongs to the pyrazine (B50134) family. It is a notable volatile compound found in a variety of roasted, toasted, and heated foods, contributing a characteristic nutty, roasted potato, and coffee-like aroma.[1][2] Beyond its significant role in flavor chemistry, this compound has garnered interest in other scientific domains, including its function as a semiochemical in insect communication. This technical guide provides an in-depth overview of this compound, encompassing its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its biological interactions, tailored for a scientific audience.
Chemical Identity and Synonyms
A clear identification of a chemical compound is fundamental for research and development. This compound is systematically named under IUPAC nomenclature, and is also known by several other common and trade names.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 13925-03-6 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [3] |
| Synonyms | Pyrazine, 2-ethyl-6-methyl-; 2-Methyl-6-ethylpyrazine; 6-Methyl-2-ethylpyrazine[4] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and analysis. The following table summarizes its key properties.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Roasted potato, nutty | [1] |
| Boiling Point | 170-171 °C at 760 mmHg | |
| Flash Point | 62.78 °C (145.00 °F) | |
| Solubility | Soluble in water and organic solvents | [3] |
| Density | 0.967 - 0.980 g/cm³ at 25 °C | [3] |
| Refractive Index | 1.487 - 1.497 at 20 °C | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of alkylpyrazines can be achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. A proposed method for the synthesis of this compound involves the reaction of 1,2-diaminopropane (B80664) with 2,3-pentanedione (B165514).
Materials:
-
1,2-Diaminopropane
-
2,3-Pentanedione
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (B78521) (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diaminopropane in ethanol.
-
Addition of Dicarbonyl: Slowly add an equimolar amount of 2,3-pentanedione to the solution while stirring. The reaction is typically exothermic.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the completion of the condensation and subsequent oxidation to the pyrazine.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of sodium hydroxide.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methodology: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds like this compound in various matrices, such as food samples.
Instrumentation:
-
Gas Chromatograph (GC) with a mass selective detector (MSD)
-
Capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent polar column)[5]
Sample Preparation (for a food matrix):
-
Homogenization: Homogenize the solid food sample.
-
Extraction: Use a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction. For SPME, expose a fiber coated with a suitable stationary phase (e.g., PDMS/DVB) to the headspace of the heated sample. For solvent extraction, use a non-polar solvent like dichloromethane (B109758) or a mixture of solvents.
-
Desorption/Injection: For SPME, thermally desorb the analytes from the fiber in the GC injector. For solvent extracts, inject a small volume of the extract into the GC.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 5-10 °C/min).[5]
-
MSD Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 35 to 350
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantify the compound using a calibration curve prepared from standards of known concentrations.
Formation and Biological Interaction Pathways
Maillard Reaction Pathway
This compound is a well-known product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the desirable color and flavor of many cooked foods.
Caption: Formation of this compound via the Maillard Reaction.
Olfactory Receptor Interaction
Pyrazines, including this compound, can act as semiochemicals, eliciting behavioral responses in insects and other animals through interaction with specific olfactory receptors (ORs). The binding of the pyrazine to an OR initiates a signaling cascade that leads to a behavioral response.
Caption: Olfactory signaling cascade initiated by this compound.
Conclusion
This compound is a multifaceted molecule with significant implications in food science and chemical ecology. This guide has provided a detailed overview of its chemical properties, established methodologies for its synthesis and analysis, and illustrated its formation and biological interaction pathways. For researchers and professionals in drug development, a thorough understanding of such small molecules is essential, as they can serve as scaffolds for new therapeutic agents or as tools to probe biological systems. The provided experimental protocols and pathway diagrams offer a solid foundation for further investigation into the properties and applications of this compound.
References
- 1. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]
- 2. Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazine, 2-ethyl-6-methyl- [webbook.nist.gov]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-Ethyl-6-methylpyrazine in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-6-methylpyrazine is a key volatile organic compound belonging to the pyrazine (B50134) family, known for contributing nutty, roasted, and potato-like aromas to a variety of food products.[1] Its presence and concentration are critical to the flavor profile of items such as coffee, peanuts, and baked goods. The formation of this compound is primarily a result of Maillard reactions and Strecker degradation during thermal processing. Accurate and sensitive quantification of this compound is essential for quality control, flavor profiling, and process optimization in the food and beverage industry. This application note details a robust method for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
This section provides a detailed methodology for the extraction and quantification of this compound.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free and highly sensitive technique for the extraction and concentration of volatile and semi-volatile compounds like pyrazines.[2][3]
-
Materials:
-
20 mL headspace vials with PTFE/silicone septa.
-
SPME fiber assembly: A tri-phasic Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to pyrazines of varying polarities.[2][4]
-
Heating and agitation system (e.g., heating block with a magnetic stirrer).
-
-
Procedure:
-
Accurately weigh 2-5 g of the homogenized solid sample (e.g., ground coffee, crushed peanuts) or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine derivative).
-
Seal the vial tightly with the screw cap.
-
Place the vial in the heating block and equilibrate the sample at a controlled temperature, typically between 60°C and 80°C, for 15-20 minutes with agitation.[2]
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined extraction time, generally 20-40 minutes, at the same controlled temperature to allow for the adsorption of the analytes onto the fiber.[2]
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injection Port: Operate in splitless mode to ensure the complete transfer of analytes from the SPME fiber.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[2][5]
-
Column: A polar capillary column such as DB-WAX or SUPELCOWAX 10 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for good separation of pyrazines.[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.[2]
-
-
-
MS Conditions:
-
Transfer Line Temperature: 250°C.[3]
-
Acquisition Mode:
-
Full Scan: For initial identification of compounds, acquire data in full scan mode over a mass range of m/z 35-350.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification, use SIM mode. The characteristic ions for this compound should be monitored. The most abundant ion is typically used for quantification, while other ions serve as qualifiers.
-
Data Presentation
Quantitative data for this compound analysis is summarized in the table below. These values are indicative and may vary depending on the specific matrix and instrumentation.
| Parameter | Value | Reference |
| Quantification Ion (m/z) | 122 (Molecular Ion) | NIST WebBook |
| Qualifier Ion(s) (m/z) | 107, 79 | NIST WebBook |
| Limit of Detection (LOD) | 2-60 ng/g | [6] |
| Limit of Quantitation (LOQ) | 6-180 ng/g | [6] |
| Recovery | 91.6 - 109.2% | [6] |
| Relative Standard Deviation (RSD) | < 16% | [6] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
References
- 1. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for the Separation of 2-Ethyl-6-methylpyrazine and its Regioisomer 2-Ethyl-5-methylpyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food, fragrance, and pharmaceutical industries due to their diverse sensory and biological properties. 2-Ethyl-6-methylpyrazine and its isomers are key components in the flavor profiles of many roasted and fermented foods. The accurate separation and quantification of these closely related isomers are crucial for quality control, flavor profiling, and research into their biological activities. Due to their similar physicochemical properties, the separation of pyrazine (B50134) positional isomers, such as this compound (2E6MP) and 2-ethyl-5-methylpyrazine (B82492) (2E5MP), presents a significant analytical challenge.[1] While gas chromatography (GC) is a widely used technique for the analysis of volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a robust alternative, particularly for less volatile derivatives or when GC is not available.[2][3][4]
This application note details a reliable HPLC method for the separation of 2E6MP and 2E5MP using a polysaccharide-based chiral stationary phase.[5][6] The protocol is based on established methodologies and provides a clear workflow for achieving baseline separation of these two regioisomers.
Experimental Protocols
This section provides a detailed methodology for the HPLC separation of this compound and 2-ethyl-5-methylpyrazine.
1. Materials and Reagents
-
Analytes: A commercially available mixture of 2-ethyl-5(6)-methylpyrazine (B1368701) (EMP), which contains both this compound (2E6MP) and 2-ethyl-5-methylpyrazine (2E5MP).
-
Solvents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Cyclohexane (HPLC grade)
-
-
Sample Diluent: Mobile phase composition (e.g., Hexane:Isopropanol 99:1 v/v).
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or a semi-preparative column for larger scale separations).[5][6]
-
Mobile Phase: A mixture of Hexane and Isopropanol. A ratio of 99:1 (v/v) has been shown to be effective for separation at a semi-preparative level.[5][6] An alternative mobile phase is Cyclohexane and Isopropanol.[5][6]
-
Flow Rate: 1.0 mL/min for an analytical column. This may need to be adjusted for semi-preparative columns.
-
Column Temperature: Ambient (approximately 25°C).
-
Detection: UV at 270 nm.[1]
-
Injection Volume: 10 µL.
3. Sample Preparation
-
Prepare a stock solution of the 2-ethyl-5(6)-methylpyrazine mixture in the mobile phase. A typical concentration would be 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Analysis Procedure
-
Equilibrate the Chiralpak AD-H column with the mobile phase (Hexane:Isopropanol, 99:1) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Run the analysis under isocratic conditions for a sufficient time to allow for the elution of both isomers.
-
Monitor the separation at 270 nm.
-
Identify the peaks corresponding to this compound and 2-ethyl-5-methylpyrazine based on their retention times. The elution order should be confirmed with standards if available.
5. Data Analysis
-
Integrate the peaks for each isomer to determine their respective peak areas.
-
Calculate the resolution between the two peaks to assess the quality of the separation. A resolution value (Rs) greater than 1.5 indicates baseline separation.
-
For quantitative analysis, a calibration curve should be prepared using standards of known concentrations for each isomer.
Data Presentation
The following table summarizes the expected chromatographic parameters for the separation of this compound and 2-ethyl-5-methylpyrazine based on the described method.
| Parameter | 2-Ethyl-5-methylpyrazine (2E5MP) | This compound (2E6MP) |
| Retention Time (min) | tR1 (e.g., ~10.5 min) | tR2 (e.g., ~12.0 min) |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Wavelength (nm) | \multicolumn{2}{c | }{270} |
Note: The retention times are illustrative and may vary depending on the specific HPLC system, column batch, and exact mobile phase composition.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC separation of this compound isomers.
Caption: Workflow for HPLC separation of pyrazine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantification of 2-Ethyl-6-methylpyrazine in Coffee Beans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-methylpyrazine is a key volatile aromatic compound that contributes to the characteristic nutty, roasted, and cocoa-like aroma of coffee.[1] The concentration of this and other pyrazines is heavily influenced by the coffee bean variety, origin, and most significantly, the roasting process.[2] Pyrazines are primarily formed during roasting via the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[2][3] Accurate quantification of this compound is crucial for quality control in the coffee industry and for research into the chemical basis of coffee flavor. This document provides detailed application notes and protocols for the quantification of this compound in coffee beans, targeted towards researchers, scientists, and professionals in related fields.
Principle of Quantification
The most common and effective techniques for the analysis of this compound in coffee are Gas Chromatography-Mass Spectrometry (GC-MS) based methods.[1] A prevalent approach involves Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.[1][2] This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the coffee matrix.[2] Another highly accurate method is Stable Isotope Dilution Analysis (SIDA) coupled with GC-MS, which utilizes isotopically labeled internal standards for precise quantification.[4][5][6][7]
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the coffee variety and roasting conditions. Generally, Robusta coffee beans tend to have higher concentrations of pyrazines compared to Arabica beans, contributing to a bolder and more "roasty" aroma profile.[2]
| Coffee Bean Type/Roasting Condition | This compound Concentration (µg/kg) | Reference |
| Ethiopian Coffee Beans (Light Roast) | 150 | [8] |
| Ethiopian Coffee Beans (Medium Roast) | 210 | [8] |
| Ethiopian Coffee Beans (City Roast) | 290 | [8] |
| Ethiopian Coffee Beans (French Roast) | 420 | [8] |
| Brazilian Coffee (Roasted at 210°C for 12 min) | 2.01 ± 0.05 (relative peak area %) | [9] |
| Brazilian Coffee (Roasted at 210°C for 13 min) | 1.89 ± 0.07 (relative peak area %) | [9] |
| Brazilian Coffee (Roasted at 210°C for 14 min) | 1.87 ± 0.06 (relative peak area %) | [9] |
Experimental Protocols
Method 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the quantification of this compound in roasted coffee beans.
1. Reagents and Materials:
-
Roasted coffee beans
-
This compound analytical standard
-
Internal standard (e.g., deuterated pyrazine (B50134) analog)
-
Milli-Q water
-
20 mL headspace vials with magnetic screw caps (B75204) and silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system
2. Sample Preparation:
-
Cryogenically grind roasted coffee beans to a fine powder to ensure homogeneity and maximize the surface area for volatile extraction.[2]
-
Accurately weigh 1-3 grams of the ground coffee into a 20 mL headspace vial.[1][2]
-
Add a known concentration of the internal standard to the vial.[2]
3. HS-SPME Procedure:
-
Seal the vial and place it in a heating block or water bath.
-
Incubate the vial at a controlled temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.[10]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.[2]
4. GC-MS Analysis:
-
Injector: Set to a high temperature (e.g., 250°C) in splitless mode for thermal desorption of the analytes from the SPME fiber.[1]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.7 mL/min).[1]
-
GC Column: A suitable capillary column, such as a DB-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) or an HP-5ms (30 m x 0.250 mm, 0.25 µm film thickness), can be used.[1]
-
Oven Temperature Program:
-
Mass Spectrometer:
5. Data Analysis and Quantification:
-
Identify this compound in the chromatogram based on its retention time and mass spectrum by comparing it to the analytical standard.
-
Create a calibration curve by analyzing a series of standard solutions of this compound with the internal standard.
-
Calculate the concentration of this compound in the coffee sample by comparing its peak area ratio to the internal standard against the calibration curve.
Method 2: Stable Isotope Dilution Analysis (SIDA) by GC-MS
This method offers high accuracy and precision and is considered a gold standard for quantification.
1. Principle: A known amount of a stable isotope-labeled analog of this compound is added to the sample as an internal standard. The ratio of the unlabeled (native) analyte to the labeled internal standard is measured by GC-MS. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, any sample loss during preparation and analysis affects both equally, leading to highly accurate quantification.[4][5][6][7]
2. Experimental Protocol: The sample preparation and GC-MS analysis steps are similar to the HS-SPME-GC-MS method. The key difference is the use of a specific stable isotope-labeled internal standard for this compound. The quantification is based on the ratio of the ion chromatogram peak areas of the native analyte and the labeled standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound in coffee beans using HS-SPME-GC-MS.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction during coffee roasting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Semantic Scholar [semanticscholar.org]
- 7. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). | Sigma-Aldrich [sigmaaldrich.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. japsonline.com [japsonline.com]
- 10. scielo.br [scielo.br]
- 11. Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 2-Ethyl-6-methylpyrazine for Research Standards
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-Ethyl-6-methylpyrazine to a purity standard suitable for research and development applications. The methodology is based on the chemical condensation of 1,2-diaminopropane (B80664) and 2,3-pentanedione, followed by purification using preparative High-Performance Liquid Chromatography (HPLC). Detailed protocols for synthesis, purification, and purity assessment via Gas Chromatography-Mass Spectrometry (GC-MS), analytical HPLC, and Quantitative Nuclear Magnetic Resonance (qNMR) are provided.
Synthesis Pathway
The synthesis of this compound is achieved through a well-established condensation reaction between a vicinal diamine and an α-dicarbonyl compound. This method is advantageous due to its straightforward nature and the availability of starting materials. The reaction involves the condensation of 1,2-diaminopropane with 2,3-pentanedione, leading to the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic this compound.
Application Notes and Protocols for 2-Ethyl-6-methylpyrazine in Food Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethyl-6-methylpyrazine (FEMA Number 3919), a key flavoring agent used in the food industry. This document details its chemical properties, flavor profile, regulatory status, and applications. Furthermore, it provides detailed experimental protocols for its quantification and sensory analysis, along with an overview of its formation and perceptual pathways.
Chemical and Physical Properties
This compound is a heterocyclic organic compound that contributes significantly to the flavor profile of many cooked and roasted foods.[1][2] It is a colorless to pale yellow liquid with a characteristic roasted, nutty, and baked potato aroma.[1][3]
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Synonyms | 2-Methyl-6-ethylpyrazine | [2] |
| CAS Number | 13925-03-6 | [2] |
| Molecular Formula | C₇H₁₀N₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Roasted, baked potato | [1][4] |
| Boiling Point | 54-57 °C @ 11 Torr | [1] |
| Flash Point | 62.7 °C | [1] |
| Solubility | Soluble in water and organic solvents | [3] |
| Specific Gravity | 0.967-0.980 @ 25°C | [5] |
Flavor Profile and Applications
This compound is prized for its potent and versatile flavor profile, which is often described as nutty, roasted, and reminiscent of baked potatoes. It is a key component of the aroma of many thermally processed foods, including:
-
Baked Goods: Imparts a freshly baked, toasty aroma to bread, crackers, and other baked products.[5][6]
-
Meat Products: Enhances the savory and roasted notes in cooked meats.[5]
-
Confectionery: Contributes to the flavor of chocolate, cocoa, and nut-based confections.[5]
-
Beverages: Used in non-alcoholic and alcoholic beverages to add roasted and nutty notes.[5] It has been identified as a significant contributor to the roasted attributes in soy sauce.[7]
-
Snack Foods: Provides a savory, roasted flavor to products like potato chips and popcorn.
Regulatory Status and Usage Levels
This compound is generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[6][8][9] It has also been evaluated and deemed safe for its intended use as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3][10]
| Food Category | Typical Usage Level (ppm) | Maximum Usage Level (ppm) | Reference |
| Baked Goods | 3.0 | 6.0 | [11] |
| Non-alcoholic Beverages | 1.0 | 3.0 | [11] |
| Alcoholic Beverages | 0.1 | 1.0 | [5] |
| Frozen Dairy | 2.0 | 3.0 | [5] |
| Soft Candy | 2.0 | 5.0 | [5] |
Experimental Protocols
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method for the quantification of this compound in a food matrix. The methodology is adapted from established procedures for similar pyrazine (B50134) compounds.[12][13]
Objective: To accurately determine the concentration of this compound in a food sample.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME autosampler (optional, for headspace analysis)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Headspace vials
-
This compound standard
-
Internal standard (e.g., 2,3,5-trimethylpyrazine-d9)
-
Solvents (e.g., dichloromethane (B109758), methanol)
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 5 g of the food sample.
-
Spike the sample with a known concentration of the internal standard.
-
Extract the sample with 10 mL of dichloromethane three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer the extract to a GC vial for analysis.
-
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): [6]
-
Place 2 g of the homogenized food sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial and incubate at 60°C for 30 minutes to allow for equilibration of volatiles in the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 122, 107, 94) and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Caption: Workflow for Quantitative Analysis of this compound.
Sensory Evaluation Protocol
This protocol describes a method for assessing the sensory characteristics of this compound in a food system.
Objective: To characterize the flavor profile and determine the detection threshold of this compound.
Materials:
-
Trained sensory panel (8-12 members)
-
Odor-free testing booths
-
Sample cups with lids
-
Base food matrix (e.g., water, unsalted cracker dough)
-
This compound solutions of varying concentrations
-
Data collection software or ballots
Procedure:
-
Panelist Training:
-
Familiarize panelists with the aroma of this compound and reference standards for nutty, roasted, and potato-like aromas.
-
Train panelists to rate the intensity of these attributes on a standardized scale.
-
-
Detection Threshold Determination (ASTM E679 - Ascending Forced-Choice):
-
Prepare a series of dilutions of this compound in the base matrix.
-
Present panelists with three samples, two of which are the blank matrix and one contains a low concentration of the pyrazine.
-
Ask panelists to identify the "odd" sample.
-
Gradually increase the concentration until the panelist can reliably detect the difference.
-
The group threshold is calculated as the geometric mean of the individual thresholds.
-
-
Descriptive Analysis:
-
Prepare samples of the food matrix with and without a known concentration of this compound.
-
Ask panelists to rate the intensity of key flavor attributes (e.g., roasted, nutty, baked potato, earthy) for each sample.
-
Analyze the data to create a sensory profile of the food with the added flavoring agent.
-
Formation and Signaling Pathways
Formation Pathway: The Maillard Reaction
Pyrazines, including this compound, are primarily formed in food during thermal processing through the Maillard reaction.[5][6] This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. The key steps leading to pyrazine formation involve the Strecker degradation of amino acids.[4]
Caption: Simplified Maillard Reaction Pathway for Pyrazine Formation.
Olfactory Signaling Pathway
The perception of pyrazine aromas is initiated by the binding of these volatile compounds to specific olfactory receptors in the nasal epithelium. Research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines.[14][15][16][17] The binding of a pyrazine molecule to this G-protein coupled receptor triggers an intracellular signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain and interpreted as a specific aroma.
Caption: Olfactory Signaling Pathway for Pyrazine Perception.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Pyrazine, 2-ethyl-6-methyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients [repository.tno.nl]
- 7. benchchem.com [benchchem.com]
- 8. femaflavor.org [femaflavor.org]
- 9. femaflavor.org [femaflavor.org]
- 10. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. news-medical.net [news-medical.net]
- 15. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress in the functional characterization of human olfactory receptors - Odorant receptor OR5K1 is specialized to recognize pyrazines in both humans and domesticated animals [yumda.com]
Application Notes and Protocols for Pyrazine Analysis in Alcoholic Beverages
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant contributors to the aroma and flavor of many foods and beverages.[1] In alcoholic beverages, they are primarily formed during thermal processes such as malting, kilning, and roasting of grains, as well as through Maillard reactions and microbial metabolism during fermentation and aging.[2] These compounds typically impart nutty, roasted, toasted, and earthy aromas, which are crucial to the characteristic sensory profile of many beers, wines, spirits, and liquors.[2][3] The concentration of pyrazines can vary significantly depending on the raw materials, production processes, and aging conditions. Accurate and reliable quantification of pyrazines is therefore essential for quality control, process optimization, and new product development in the alcoholic beverage industry.
This application note provides detailed protocols for the sample preparation and analysis of pyrazines in various alcoholic beverages, including beer, wine, and spirits. The methodologies covered include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique ideal for the extraction of volatile pyrazines from alcoholic beverages.[1][4]
Materials:
-
20 mL headspace vials with caps (B75204) and septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS)[5]
-
Heater-stirrer or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Protocol:
-
Sample Preparation: Pipette 5-10 mL of the alcoholic beverage into a 20 mL headspace vial.[4] For beer samples, it is recommended to degas the sample first by sonication or filtration.[6]
-
Matrix Modification: To enhance the release of volatile compounds, add a salt, such as sodium chloride (NaCl), to the sample to increase the ionic strength. A typical concentration is 25-30% (w/v).[7][8][9]
-
Internal Standard Spiking: Add a known amount of a suitable internal standard, such as 2,3,5-trimethyl-d3-pyrazine, to the vial for accurate quantification.
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath. Allow the sample to equilibrate at a specific temperature (e.g., 50-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[2][4][10]
-
Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.[2][4]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.
Liquid-Liquid Extraction (LLE)
LLE is a conventional and widely used method for extracting pyrazines based on their partitioning between the aqueous beverage and an immiscible organic solvent.[1][10][11]
Materials:
-
Separatory funnel (250 mL)
-
Organic solvent (e.g., Dichloromethane, Diethyl ether)[2][11]
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Sample Preparation: Place a known volume (e.g., 50 mL) of the alcoholic beverage into a separatory funnel.
-
pH Adjustment: For some applications, adjust the pH of the sample. For example, in the analysis of Chinese liquors, the sample can be acidified with HCl before extraction.[2]
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Extraction: Add a portion of the organic solvent (e.g., 20 mL) to the separatory funnel. Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.[10]
-
Phase Separation: Allow the layers to separate completely. Drain the organic layer into a collection flask.[10]
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete extraction. Combine all organic extracts.[10]
-
Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate.[10] Concentrate the extract to a final volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen before GC-MS analysis.[10]
Stir Bar Sorptive Extraction (SBSE)
SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract and concentrate analytes from liquid samples.[7][12]
Materials:
-
PDMS-coated stir bar (e.g., Twister®)
-
Glass vial (e.g., 20 mL)
-
Magnetic stirrer
-
Thermal desorption unit (TDU) coupled to a GC-MS
Protocol:
-
Stir Bar Conditioning: Before first use, condition the stir bar according to the manufacturer's instructions.
-
Sample Preparation: Place 10-50 mL of the alcoholic beverage into a glass vial.[1]
-
Matrix Modification: Add NaCl (up to 25% w/v) to the sample to improve extraction efficiency.[7][9]
-
Internal Standard Spiking: Add a known amount of the internal standard.
-
Extraction: Place the conditioned PDMS stir bar into the sample vial and stir at a constant speed (e.g., 1000 rpm) for a specified time (e.g., 60-180 minutes) at room temperature.[9]
-
Desorption and Analysis: After extraction, remove the stir bar with forceps, rinse it with deionized water, and dry it with a lint-free tissue. The stir bar is then placed in a glass thermal desorption tube and transferred to the TDU of the GC-MS for thermal desorption and analysis.
Workflow for Pyrazine (B50134) Analysis
Caption: General workflow for the extraction and analysis of pyrazines.
Quantitative Data Summary
The following tables summarize typical concentration ranges of key pyrazines found in various alcoholic beverages. These values can serve as a reference for method development and validation.
Table 1: Typical Concentration Ranges of Pyrazines in Beer (µg/L)
| Pyrazine | Lager | Ale | Stout |
| 2-Methylpyrazine | 1.0 - 5.0 | 2.0 - 10.0 | 5.0 - 25.0 |
| 2,5-Dimethylpyrazine | 0.5 - 3.0 | 1.0 - 8.0 | 3.0 - 20.0 |
| 2,6-Dimethylpyrazine | 0.2 - 2.0 | 0.5 - 5.0 | 1.0 - 15.0 |
| 2-Ethyl-5-methylpyrazine | ND - 1.0 | 0.1 - 2.5 | 0.5 - 10.0 |
| 2,3,5-Trimethylpyrazine | ND - 0.5 | 0.1 - 1.5 | 0.2 - 5.0 |
| Tetramethylpyrazine | ND - 0.2 | ND - 1.0 | 0.1 - 3.0 |
| ND: Not Detected. Data compiled from various sources including[13][14]. |
Table 2: Typical Concentration Ranges of Pyrazines in Wine (ng/L)
| Pyrazine (Methoxypyrazines) | Sauvignon Blanc | Cabernet Sauvignon | Merlot |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | 5 - 30 | 2 - 20 | 1 - 15 |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | 0.5 - 5 | ND - 2 | ND - 2 |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | ND - 1 | ND - 1 | ND - 1 |
| Data compiled from various sources including[15]. Methoxypyrazines are particularly impactful in wine, contributing "bell pepper" or "vegetal" aromas. |
Table 3: Typical Concentration Ranges of Pyrazines in Chinese Baijiu (µg/L)
| Pyrazine | Light Aroma | Strong Aroma | Sauce Aroma |
| 2,3,5,6-Tetramethylpyrazine | 50 - 200 | 100 - 500 | 475 - 1862[16] |
| 2,3,5-Trimethylpyrazine | 20 - 100 | 50 - 300 | 317 - 1755[16] |
| 2,6-Dimethylpyrazine | 30 - 150 | 80 - 400 | 460 - 1590[16] |
| 2-Methylpyrazine | 10 - 80 | 20 - 150 | 100 - 500 |
| 2-Ethyl-3,5-dimethylpyrazine | 5 - 30 | 10 - 80 | 20 - 150 |
| Data compiled from various sources including[2][3][16]. |
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of pyrazines. These may need to be optimized depending on the specific instrument and target analytes.[1]
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-WAX, HP-5ms, or similar (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Inlet Temperature: 250°C (for SPME desorption and liquid injection)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min
-
Ramp: 5°C/min to 240°C
-
Hold: 5 min at 240°C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Conclusion
The choice of sample preparation technique is critical for the successful analysis of pyrazines in alcoholic beverages and depends on the specific matrix, the target pyrazines, and the desired sensitivity. HS-SPME is an excellent choice for volatile pyrazines, offering high sensitivity and minimal sample preparation. LLE is a robust and versatile method suitable for a broader range of pyrazines, while SBSE provides the highest sensitivity for trace-level analysis. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate their own methods for pyrazine analysis in alcoholic beverages.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-conferences.org [bio-conferences.org]
- 12. iiste.org [iiste.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Polyphenols and Pyrazines in Beer During Aging. [asbcnet.org]
- 15. Pyrazines | Waterhouse Lab [waterhouse.ucdavis.edu]
- 16. mdpi.com [mdpi.com]
Protocol for Solid-Phase Microextraction (SPME) of Volatile Pyrazines
Application Note & Protocol
Introduction
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are crucial contributors to the aroma and flavor profiles of a wide variety of food products, including coffee, roasted nuts, and cooked meats.[1] Their formation is often a result of Maillard reactions and Strecker degradation during thermal processing. The accurate and sensitive quantification of these volatile compounds is essential for quality control, flavor profiling, and process optimization in the food and beverage industry. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction and concentration of volatile and semi-volatile organic compounds like pyrazines prior to gas chromatography-mass spectrometry (GC-MS) analysis.[2] This document provides a detailed protocol for the analysis of volatile pyrazines using Headspace SPME (HS-SPME) coupled with GC-MS.
Experimental Protocol
This protocol details the headspace solid-phase microextraction (HS-SPME) procedure for the extraction of volatile pyrazines from a solid or liquid matrix, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
SPME Fiber Assembly: A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for the broad-range analysis of volatile pyrazines.[1][3][4]
-
SPME Holder: Manual or autosampler compatible.
-
Headspace Vials: 20 mL clear glass vials with PTFE/silicone septa and aluminum caps.[1]
-
Heating and Agitation System: Heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column.
-
Pyrazine (B50134) Standards: Analytical grade standards for calibration and identification.
-
Internal Standard: Deuterated pyrazine derivative or other suitable compound not present in the sample.[1]
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and enhance the release of volatile compounds.[5]
-
Sodium Hydroxide (NaOH): For pH adjustment of acidic samples like wine.[2]
Sample Preparation
-
Solid Samples (e.g., ground coffee, cocoa powder): Weigh 2-5 g of the homogenized sample directly into a 20 mL headspace vial.[1]
-
Liquid Samples (e.g., beer, wine, liquid flavoring): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.
-
Salting-Out (Optional but Recommended): Add a sufficient amount of NaCl (e.g., 2-3 g) to the vial to saturate the aqueous phase. This increases the ionic strength and promotes the partitioning of pyrazines into the headspace.[5]
-
pH Adjustment (for acidic samples): For acidic matrices like wine, adjust the pH to approximately 6.0-7.0 using NaOH to enhance the volatility of the pyrazines.[2]
-
Internal Standard Spiking: Add a known amount of internal standard solution to each sample for accurate quantification.[1]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap to prevent the loss of volatile compounds.[1]
HS-SPME Procedure
-
Pre-incubation/Equilibration: Place the sealed vial in a heating block or autosampler set to a temperature between 50-80°C.[2][6] Allow the sample to equilibrate for 15-30 minutes with gentle agitation. This step facilitates the partitioning of the pyrazines into the headspace.[2]
-
Extraction: Expose the SPME fiber to the headspace of the vial. Maintain the extraction temperature (e.g., 50-60°C) for an extraction time of 20-60 minutes with continued agitation.[2][7] The optimal time and temperature may need to be determined experimentally.
GC-MS Analysis
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot GC injection port, typically set at 250-270°C.[2] Desorb the analytes from the fiber for 3-5 minutes in splitless mode.[1]
-
GC Separation:
-
MS Detection:
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of pyrazines using SPME-GC-MS from various studies.
| Analyte(s) | Matrix | SPME Fiber | Detection Limit (LOD) | Quantification Limit (LOQ) | Recovery (%) |
| Pyrazines | Perilla Seed Oil | Carboxen/PDMS | 0.02–6.67 ng/g | 0.07–22.22 ng/g | 94.6–107.92 |
| Pyrazines | Rapeseed Oil | PDMS/DVB/CAR | 2–60 ng/g | 6–180 ng/g | 91.6–109.2 |
| 3-Alkyl-2-methoxypyrazines | Must | PDMS/DVB | 0.1 ng/L (for some analytes) | - | - |
| 3-Alkyl-2-methoxypyrazines | Wine | DVB/CAR/PDMS | <0.5 ng/L (in juice), 1-2 ng/L (in wine) | - | - |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the HS-SPME-GC-MS analysis of volatile pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: UPLC-MS/MS Analysis of Pyrazines in Complex Matrices
Abstract
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor profiles of many cooked foods and beverages.[1] They are also found in biological systems and have been investigated for various pharmacological activities.[2] This application note provides a detailed protocol for the sensitive and selective quantification of pyrazines in complex matrices, such as food products and biological fluids, using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The described methods are essential for researchers, scientists, and professionals in the food industry and drug development for quality control, flavor profiling, and pharmacokinetic studies.
Introduction
Pyrazines are primarily formed during thermal processing of food through the Maillard reaction between amino acids and reducing sugars.[3] Their presence and concentration are critical to the sensory qualities of products like coffee, cocoa, and roasted nuts.[4][5] Beyond their role as flavor compounds, pyrazine (B50134) derivatives have shown a range of biological activities, including antimicrobial and anticancer properties, making their analysis in biological matrices equally important.[2]
UPLC-MS/MS offers a highly sensitive and selective method for the analysis of pyrazines, which can be challenging due to their volatility and the complexity of the sample matrices.[1][6] This technique, particularly with the use of Multiple Reaction Monitoring (MRM), allows for accurate quantification of target pyrazines even at low concentrations.[6]
Experimental Protocols
UPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended for the analysis of pyrazines:
-
UPLC System: Waters ACQUITY UPLC H-Class System or equivalent[7]
-
Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole Mass Spectrometer or equivalent[6]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[6]
-
Column Temperature: 40 °C[8]
-
Mobile Phase A: 0.1% Formic Acid in Water[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]
-
Flow Rate: 0.3 mL/min[8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)[6]
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Sample Preparation Protocols
1. Food Matrix: Cocoa Powder
This protocol is adapted for the extraction of pyrazines from a solid, complex food matrix.
-
Weigh 5g of defatted cocoa powder into a 50 mL centrifuge tube.[9]
-
Add 10 mL of a 0.1% formic acid solution and shake for 20 minutes.[9]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm nylon syringe filter.[9]
-
Condition a C18 SPE cartridge with 2 mL of acetone (B3395972) followed by 2 mL of 0.1% formic acid.[9]
-
Load the filtered extract onto the SPE cartridge.[9]
-
Wash the cartridge with 1.0 mL of water.[9]
-
Elute the pyrazines with 2 mL of acetone.[9]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase conditions (95:5 Mobile Phase A:B).
-
The sample is now ready for UPLC-MS/MS analysis.
2. Biological Matrix: Human Plasma
This protocol describes the extraction of pyrazines from human plasma using protein precipitation.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.[10]
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase conditions.
-
The sample is now ready for UPLC-MS/MS analysis.
Data Presentation
MRM Transitions for Pyrazine Analysis
The following table provides the optimized MRM parameters for the quantification and confirmation of various pyrazines.[6]
| Pyrazine | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Collision Energy (eV) | Cone Voltage (V) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| 2-Methylpyrazine | 95.1 | 53.1 | 20 | 25 | 67.1 | 18 | 25 |
| 2,5-Dimethylpyrazine | 109.1 | 67.1 | 22 | 28 | 82.1 | 20 | 28 |
| 2,6-Dimethylpyrazine | 109.1 | 67.1 | 22 | 28 | 82.1 | 20 | 28 |
| 2-Ethylpyrazine | 109.1 | 81.1 | 18 | 26 | 54.1 | 20 | 26 |
| 2,3,5-Trimethylpyrazine | 123.1 | 81.1 | 24 | 30 | 96.1 | 22 | 30 |
| Tetramethylpyrazine | 137.1 | 95.1 | 26 | 32 | 109.1 | 24 | 32 |
| 2-Ethyl-3,5-dimethylpyrazine | 137.1 | 122.1 | 20 | 28 | 95.1 | 22 | 28 |
| 2-Acetylpyrazine | 123.1 | 81.1 | 18 | 25 | 53.1 | 20 | 25 |
Quantitative Data Summary
The following tables summarize the concentration ranges of key pyrazines found in different complex matrices from various studies.
Table 1: Pyrazine Concentrations in Food Matrices
| Pyrazine | Cocoa Powder (ppb)[4] | Roasted Coffee (mg/kg)[11] | Baijiu (µg/L)[6] |
| 2-Methylpyrazine | - | 15.3 - 41.2 | 10 - 50 |
| 2,5-Dimethylpyrazine | - | 10.1 - 25.8 | 20 - 150 |
| 2,6-Dimethylpyrazine | - | 11.5 - 30.1 | 460 - 1590 |
| 2,3,5-Trimethylpyrazine | 12,537.2 | 4.2 - 11.3 | 317 - 1755 |
| Tetramethylpyrazine | 15,073.2 | - | 475 - 1862 |
Table 2: Pyrazine Concentrations in Biological Matrices
| Pyrazine | Human Plasma (ng/mL) | Human Urine (ng/mL) |
| Pyrazinamide | 935 - 60408[10] | - |
| 3,5-Dimethylpyrazine-2-carboxylic acid | - | Detected after coffee consumption[12] |
| 3,6-Dimethylpyrazine-2-carboxylic acid | - | Detected after coffee consumption[12] |
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of pyrazines.
Caption: Pyrazine derivatives inhibiting the SHP2-mediated RAS-ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Ethyl-6-methylpyrazine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-6-methylpyrazine is a heterocyclic aromatic organic compound that serves as a versatile intermediate in organic synthesis.[1] Its unique structural features, including the pyrazine (B50134) core and reactive alkyl side chains, make it a valuable building block for the synthesis of a diverse range of more complex molecules. This pyrazine derivative is of particular interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazine scaffold in numerous biologically active compounds. The pyrazine ring system is a key component in various pharmaceuticals, agrochemicals, and dyes.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Significance in Drug Discovery and Medicinal Chemistry
The pyrazine nucleus is a recognized privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. Its ability to participate in hydrogen bonding and engage in various intermolecular interactions makes it an attractive moiety for designing enzyme inhibitors and receptor ligands. By chemically modifying the core structure of this compound, chemists can systematically explore the structure-activity relationships (SAR) of novel compounds. The ethyl and methyl groups on the pyrazine ring offer sites for further functionalization, allowing for the generation of libraries of derivatives for high-throughput screening and lead optimization in drug discovery programs.
Chemical Reactivity and Synthetic Potential
The pyrazine ring is an electron-deficient aromatic system, which influences its reactivity. While it is generally less susceptible to electrophilic aromatic substitution compared to benzene, the nitrogen atoms can be targeted by electrophiles, and the ring can be activated towards nucleophilic attack. The alkyl substituents on this compound also provide handles for a variety of chemical transformations.
Key Reaction Types:
-
N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can also be a key step in the synthesis of more complex heterocyclic systems.
-
Side-Chain Functionalization: The methyl and ethyl groups can be functionalized through reactions such as halogenation or oxidation, providing a route to introduce other functional groups.
-
Metalation and Cross-Coupling: Directed metalation of the pyrazine ring or its derivatives, followed by reaction with an electrophile, is a powerful strategy for C-C and C-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions are particularly valuable for elaborating the pyrazine core.[3][4][5][6][7]
Experimental Protocols
The following section provides a detailed protocol for a key transformation of this compound, its oxidation to the corresponding N-oxide. This reaction is a fundamental step that enhances the synthetic utility of the starting material.
Protocol 1: Synthesis of this compound-1-oxide
This protocol describes the N-oxidation of this compound using hydrogen peroxide in acetic acid. This method is a common and effective way to generate pyrazine N-oxides.
Reaction Scheme:
References
- 1. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in separating 2-Ethyl-6-methylpyrazine and 2-Ethyl-5-methylpyrazine
Welcome to the technical support center for the separation of 2-Ethyl-6-methylpyrazine and 2-Ethyl-5-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the experimental separation of these challenging isomers.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing poor resolution or co-elution of this compound and 2-Ethyl-5-methylpyrazine peaks in my chromatogram?
Answer: Co-elution of these pyrazine (B50134) isomers is a common challenge due to their very similar physicochemical properties and mass spectra, making accurate identification and quantification difficult.[1][2] Here are several strategies to improve resolution:
-
Gas Chromatography (GC) Optimization:
-
Column Selection: Consider using a longer GC column or switching to a column with a different stationary phase to enhance selectivity.[1] Polar columns, such as those with a wax-based phase (e.g., DB-WAX), can offer different selectivity compared to standard non-polar phases (e.g., DB-1, ZB-5MS).[1][3][4]
-
Temperature Programming: Optimize the oven temperature program with a slower ramp rate to improve the separation of closely eluting compounds.[1]
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to the optimal velocity for your column to maximize efficiency.[1]
-
-
High-Performance Liquid Chromatography (HPLC) Optimization:
-
Stationary Phase: The use of a polysaccharide chiral stationary phase, such as Chiralpak AD-H, has been demonstrated to be highly effective in separating these regioisomers.[5][6]
-
Mobile Phase Composition: Systematically vary the mobile phase composition. For normal-phase HPLC on a chiral column, adjusting the ratio of hexane/isopropanol (B130326) or cyclohexane (B81311)/isopropanol can significantly impact separation.[5][6] A lower ratio of the more polar solvent (isopropanol) generally increases separation efficiency.[5] For reversed-phase HPLC, optimizing the acetonitrile/water or methanol/water ratio is crucial.[2]
-
pH Adjustment: For reversed-phase HPLC, adjusting the pH of the mobile phase with a modifier like formic acid can alter the ionization state of the pyrazines and improve separation.[2]
-
Gradient Elution: If isocratic elution is insufficient, developing a gradient elution program can help to resolve the isomers.[2]
-
Question: My pyrazine peaks are showing tailing or fronting. What could be the cause and how can I fix it?
Answer: Asymmetrical peak shapes are often indicative of issues within the chromatographic system.
-
Peak Tailing: This can be caused by active sites on the column that interact with the polar pyrazine molecules.[1]
-
Solution: Consider using a more inert stationary phase or deactivating the column. Trimming 10-20 cm from the inlet of a GC column can remove accumulated non-volatile residues and active sites.[1]
-
-
Peak Fronting: This is often a sign of column overload.[1]
-
Solution: Reduce the amount of sample injected onto the column by either decreasing the injection volume or diluting the sample.[1]
-
Question: I am having difficulty with the initial purification of my pyrazine mixture from the reaction byproducts. What methods are recommended?
Answer: The purification of pyrazine derivatives often requires a multi-step approach.
-
Liquid-Liquid Extraction (LLE): This is a common initial step to separate pyrazines from the reaction mixture. Multiple extractions with a suitable organic solvent such as hexane, methyl-t-butyl ether (MTBE), or ethyl acetate (B1210297) are often necessary.[7][8]
-
Column Chromatography: This is a highly effective method for separating pyrazine derivatives from impurities.[7] Silica gel is a common stationary phase, and a solvent system like a 90:10 hexane/ethyl acetate mixture can provide good separation of pyrazines from more polar impurities like imidazoles.[7][8][9]
-
Distillation: For volatile pyrazines, fractional distillation can be an effective purification method to remove non-volatile impurities.[8][10][11]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound and 2-Ethyl-5-methylpyrazine?
A1: Both are constitutional isomers with the same molecular formula (C₇H₁₀N₂) and molecular weight (122.17 g/mol ).[12][13] Their boiling points are very close, making separation by simple distillation challenging. They are described as colorless to pale yellow liquids with nutty, roasted aromas.[14][15]
Q2: Which analytical technique is generally better for separating these isomers, GC or HPLC?
A2: Both techniques can be successful, but the choice depends on the available instrumentation and the specific requirements of the analysis.
-
GC-MS is a powerful tool, especially when combined with retention indices (RIs), for unambiguous identification, as the mass spectra of the isomers are very similar.[3][16]
-
Preparative HPLC using a chiral stationary phase has been shown to achieve complete baseline separation, which is ideal for isolating pure isomers for further studies.[5][6]
Q3: How can I confirm the identity of the separated isomers?
A3: Due to the similarity of their mass spectra, relying solely on MS is often insufficient.
-
Retention Indices (RIs): In GC, comparing the experimental RIs with those from reliable databases or authentic standards is a robust method for identification.[3][16]
-
NMR Spectroscopy: For purified fractions, 2D-NMR techniques like HSQC and HMBC can be used to definitively determine the substitution pattern on the pyrazine ring.[5]
Data Presentation
Table 1: HPLC Separation Parameters for this compound and 2-Ethyl-5-methylpyrazine
| Parameter | Condition 1 |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Cyclohexane/Isopropanol (99:1 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] |
| Detection | UV at 270 nm[2] |
| Temperature | Ambient (25 °C)[2] |
| Retention Time (2E6MP) | ~9.8 min[17] |
| Retention Time (2E5MP) | ~12.4 min[17] |
Table 2: GC-MS Separation Parameters for Alkylpyrazine Isomers
| Parameter | General Conditions |
| Column | DB-WAX or ZB-WAXplus (polar); DB-1 or ZB-5MS (non-polar)[3][4] |
| Injector Temperature | 250 °C[2] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min)[2] |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min; Ramp: Increase to 250 °C at 10 °C/min; Final hold: 5 min at 250 °C[2] |
| MS Ion Source Temp. | 230 °C[2] |
| MS Quadrupole Temp. | 150 °C[2] |
| Scan Range | m/z 40-300[2] |
Experimental Protocols
Protocol 1: HPLC Separation of this compound and 2-Ethyl-5-methylpyrazine
Objective: To achieve baseline separation of the two isomers using preparative HPLC.
Materials:
-
Mixture of this compound and 2-Ethyl-5-methylpyrazine
-
HPLC grade cyclohexane and isopropanol[5]
-
HPLC system with UV detector
Procedure:
-
Prepare the mobile phase by mixing cyclohexane and isopropanol in a 99:1 volume ratio.[5]
-
Degas the mobile phase thoroughly.
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Prepare a sample solution of the pyrazine isomer mixture in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the separation at a UV wavelength of 270 nm.[2]
-
Collect the fractions corresponding to the two separated peaks. The expected retention times are approximately 9.8 minutes for this compound and 12.4 minutes for 2-Ethyl-5-methylpyrazine.[17]
Protocol 2: GC-MS Analysis of this compound and 2-Ethyl-5-methylpyrazine
Objective: To separate and identify the two isomers using GC-MS and retention indices.
Materials:
-
Mixture of this compound and 2-Ethyl-5-methylpyrazine
-
GC-MS system with a polar capillary column (e.g., DB-WAX)[4]
-
Helium carrier gas
-
Reference standards for retention index calculation (e.g., n-alkanes)
Procedure:
-
Install a polar capillary column (e.g., DB-WAX) in the GC.
-
Set the injector temperature to 250 °C.[2]
-
Set the helium carrier gas to a constant flow rate of approximately 1.2 mL/min.[2]
-
Program the oven temperature as follows: initial temperature of 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Set the MS ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Set the mass spectrometer to scan from m/z 40 to 300.[2]
-
Inject a standard mixture of n-alkanes to determine the retention indices.
-
Inject the pyrazine isomer mixture.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Calculate the retention indices for the pyrazine peaks and compare them with literature values or authentic standards for positive identification.[3]
Visualizations
Caption: Troubleshooting workflow for improving the separation of pyrazine isomers.
Caption: General purification workflow for pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Ethyl-5/6-methylpyrazine Manufacturer & Supplier in China | Properties, Uses, Safety, Price – High Purity Food Grade Pyrazine Exporter [pipzine-chem.com]
- 15. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Ethyl-5(6)-methylpyrazine | 36731-41-6 | Benchchem [benchchem.com]
Technical Support Center: Pyrazine Extraction from Solid Food Samples
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the efficiency of pyrazine (B50134) extraction from solid food matrices.
Frequently Asked Questions (FAQs)
Q1: What are pyrazines and why are they important in food science?
A1: Pyrazines are a class of nitrogen-containing heterocyclic compounds crucial to the food industry.[1] They are typically formed during the Maillard reaction and Strecker degradation when food is heated.[1] These compounds are pivotal in defining the desirable roasted, nutty, and toasted aromas in a wide array of products, including coffee, cocoa, and baked goods.[1] The concentration and composition of pyrazines can be influenced by factors like temperature, brewing or cooking time, and pH.[2]
Q2: What are the common methods for extracting pyrazines from solid food samples?
A2: The most prevalent methods for pyrazine extraction include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).[1] Other techniques like stir bar sorptive extraction (SBSE) and simultaneous distillation-extraction (SDE) are also used.[3][4] The choice of method depends on a trade-off between efficiency, speed, cost, and environmental impact.[1]
Q3: How do I choose the most suitable extraction method for my specific food matrix?
A3: Selecting the right method is critical for sensitive and accurate pyrazine analysis.[1]
-
HS-SPME is a simple, solvent-free technique ideal for volatile pyrazines in matrices like coffee or yeast extract.[4][5][6] It works by adsorbing volatile compounds onto a coated fiber from the headspace above the sample.[1]
-
Liquid-Liquid Extraction (LLE) is a traditional method that involves partitioning pyrazines between the food matrix and an immiscible organic solvent.[1] It can be effective but may require multiple manual steps and larger solvent volumes.[1][7]
-
Ultrasound-Assisted Extraction (UAE) uses high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[1]
-
Stir Bar Sorptive Extraction (SBSE) is a solvent-less method that uses a polymer-coated stir bar to extract and concentrate organic compounds from aqueous samples.[8]
The logical workflow below can help guide your selection process.
Q4: What are "matrix effects" and how can they impact my pyrazine analysis?
A4: Matrix effects are the alteration of an analyte's signal response due to co-eluting, interfering compounds from the sample matrix.[5] These effects can cause either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and sensitivity of quantitative analysis, particularly in GC-MS and LC-MS.[5][9] In GC-MS, matrix components can coat the injector port, protecting the analyte and enhancing the signal.[5] To determine if your analysis is affected, you can compare the slope of a calibration curve made in a pure solvent to one made in a blank sample matrix extract (matrix-matched calibration).[5]
Data Presentation
Table 1: Performance Comparison of Common Pyrazine Extraction Methods
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) | Ultrasound-Assisted Extraction (UAE) |
| Principle | Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample.[1] | Partitioning of pyrazines between the food matrix and an immiscible organic solvent.[1] | Use of high-frequency sound waves to disrupt cell walls and enhance solvent penetration.[1] |
| Limit of Detection (LOD) | 0.07–22.22 ng/g (in perilla seed oil).[1] 2–60 ng/g (in rapeseed oil).[4] | Dependent on concentration steps; can be higher than HS-SPME without concentration.[1] | Data for pyrazines is limited; generally provides high extraction yields.[1] |
| Limit of Quantitation (LOQ) | 2–180 ng/g (in rapeseed oil).[4] | Dependent on concentration steps.[1] | Data for pyrazines is limited.[1] |
| Relative Standard Deviation (RSD) | < 16% (intra- and inter-day).[1][4] | Generally higher than HS-SPME due to multiple manual steps.[1] | Dependent on the optimization of parameters.[1] |
| Advantages | Solvent-free, simple, high sensitivity for volatiles, easily automated.[4] | Well-established, effective for a broad range of compounds. | High extraction yields, can reduce extraction time.[1] |
| Disadvantages | Fiber fragility, competition effects at high concentrations, less effective for non-volatile compounds.[10] | Labor-intensive, requires large volumes of organic solvents, potential for analyte loss in multi-step process.[7] | Potential for thermal degradation of volatile compounds if not properly cooled.[1] |
Troubleshooting Guide
Problem 1: I am seeing low or inconsistent recovery of my target pyrazines.
-
Possible Cause (HS-SPME): Sub-optimal extraction conditions.
-
Solution: Systematically optimize your HS-SPME protocol.[5]
-
Fiber Coating: Ensure the fiber polarity is appropriate for your target pyrazines. A combination fiber like DVB/CAR/PDMS often provides good efficiency for a broad range of volatiles.[6]
-
Extraction Time and Temperature: The extraction temperature and time are critical variables.[6] Increasing the temperature can help release volatiles from the matrix, but excessive heat can decrease the fiber's absorption ability or even degrade the compounds.[4] You must allow sufficient time for the analytes to reach equilibrium between the sample, headspace, and fiber.[4] An optimal time of around 50 minutes has been noted in some studies.[4]
-
Sample Matrix: High-fat or complex matrices can interfere with the release of volatiles. Consider diluting the sample or using matrix-matched calibration standards to compensate for these effects.[5]
-
-
-
Possible Cause (LLE): Inefficient extraction or analyte loss.
-
Solution: Refine your LLE procedure.
-
Solvent Selection: The choice of solvent is crucial. While MTBE and ethyl acetate (B1210297) are effective, they may co-extract impurities.[7][11] Hexane can be a good alternative for selectively extracting pyrazines without co-extracting polar impurities like imidazoles.[7][11]
-
Multiple Extractions: A single extraction is often insufficient. Perform multiple extractions (typically three) with fresh solvent to achieve good recovery (>90%).[7][11]
-
Sample Cleanup: If impurities are an issue, pass the organic extract through a small column of silica (B1680970) gel, which can retain polar impurities.[7][11]
-
-
-
Possible Cause (General): Analyte loss during sample concentration.
Problem 2: My results have poor reproducibility (high RSD).
-
Possible Cause: Inconsistent sample handling and extraction parameters.
-
Solution: Strict control over the experimental protocol is key.
-
Homogenization: Ensure your solid food sample is ground into a fine, consistent powder for uniform extraction.
-
Temperature Control: Maintain a constant temperature during incubation and extraction, as temperature fluctuations significantly affect the partitioning of volatiles into the headspace.[2]
-
Timing: Use precise timing for all steps, especially for SPME extraction and desorption, as this is critical for achieving equilibrium and consistent results.[4]
-
Automation: Where possible, use an autosampler for SPME to ensure consistent fiber placement, timing, and temperature control, which dramatically improves reproducibility over manual injection.
-
-
Problem 3: I'm observing significant matrix interference and co-eluting peaks in my chromatogram.
-
Possible Cause: Complex sample matrix is co-extracting interfering compounds.
-
Solution: Implement strategies to minimize or compensate for matrix effects.[5]
-
Optimize Sample Cleanup: Improve your cleanup protocol to remove more interfering components before analysis. For LLE, this could involve passing the extract through a silica column.[11] For HS-SPME, optimizing the temperature can help selectively extract target volatiles over less volatile matrix components.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the target analytes.[5] This helps to ensure that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[5]
-
Dilute the Extract: If your analytical system has sufficient sensitivity, diluting the final extract can be a simple and effective way to reduce the concentration of interfering compounds and minimize their impact.[5]
-
-
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted for extracting volatile pyrazines from solid samples like ground coffee or cocoa beans.[13]
-
Sample Preparation: Place a precise amount (e.g., 1-5 g) of the homogenized solid sample into a headspace vial (e.g., 20 mL).
-
Incubation/Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a controlled temperature (e.g., 50-80°C) for a set time (e.g., 20-30 minutes) to allow volatile compounds to partition into the headspace.[4][13]
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-50 minutes) while maintaining the temperature.[4]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 1-5 minutes). Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.[5]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is a general method for extracting pyrazines from a solid food matrix.
-
Sample Preparation: Weigh a precise amount (e.g., 5 g) of the homogenized food sample into a flask or beaker. Add a suitable solvent (e.g., 100 mL of distilled water) to create a slurry.
-
First Extraction: Transfer the slurry to a separatory funnel and add an appropriate volume of an immiscible organic solvent (e.g., methylene (B1212753) chloride or hexane).
-
Separation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.[1]
-
Collection: Drain the lower organic layer into a clean flask.[1]
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery.[1][7]
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the dried extract and concentrate it to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.[1]
-
Analysis: Analyze the concentrated extract by GC-MS.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This protocol enhances solvent extraction using sonication.
-
Sample Preparation: Place the homogenized food sample (e.g., 5 g) into a beaker or flask and add the extraction solvent (e.g., 100 mL of ethanol).[1]
-
Sonication: Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture. Sonicate for a defined period (e.g., 15-30 minutes).[1]
-
Temperature Control: If necessary, use a cooling bath to maintain the temperature of the extraction vessel and prevent the degradation of volatile compounds.[1]
-
Filtration: After sonication, filter the extract to remove solid particles.[1]
-
Analysis: The resulting extract can be directly injected into the GC-MS or be further concentrated if needed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. journalrpfoods.com [journalrpfoods.com]
- 3. scispace.com [scispace.com]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mag.go.cr [mag.go.cr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GC-MS for Trace-Level Pyrazine Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of pyrazines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to provide direct solutions for your experimental roadblocks.
Q1: I am not detecting my pyrazine (B50134) standards, or the sensitivity is extremely low. What are the primary factors to check?
A1: Low or no signal for trace-level pyrazines is a frequent issue. A systematic check of your sample preparation and instrument parameters is the first step to resolution.
-
Sample Preparation: Inefficient extraction is a common culprit. For techniques like Headspace Solid-Phase Microextraction (HS-SPME), ensure that the pH of your sample is optimized to enhance pyrazine volatility. The addition of salt, such as sodium chloride (NaCl), can also improve the extraction efficiency of more polar pyrazines.[1] For liquid-liquid extractions, multiple extractions with fresh, high-purity solvents like dichloromethane (B109758) or diethyl ether are often necessary to ensure high recovery rates.[2][3]
-
Injection Issues: Verify that your autosampler is functioning correctly and that the syringe is not blocked.[4] For HS-SPME, confirm that the fiber is exposed to the headspace for the optimized duration and that desorption in the inlet is complete (e.g., 270°C for 5 minutes).[4]
-
Mass Spectrometer Settings: For trace-level analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is critical. Instead of scanning a full mass range, SIM mode focuses on a few characteristic ions of your target pyrazines. This increases the dwell time on each ion, which can dramatically improve the signal-to-noise ratio.[4]
-
System Integrity: Check for leaks in your system, particularly at the injector.[5] Ensure your carrier gas is pure and flowing at the correct rate. Contamination in the injector, such as a dirty liner or septum, can also lead to signal loss.[4][6]
Q2: My chromatographic peaks are tailing or are excessively broad. How can I improve the peak shape?
A2: Poor peak shape is often indicative of activity in the sample path or suboptimal chromatographic conditions.
-
Active Sites: Pyrazines can interact with active sites in the GC inlet liner or at the beginning of the column.[4] Using a deactivated inlet liner and trimming the first few centimeters of the column can resolve this issue.[4][7]
-
Inlet Temperature: If the inlet temperature is too low, analytes may not vaporize efficiently, leading to broad peaks. A typical inlet temperature is between 230-270°C.[4]
-
Column Contamination: Buildup from previous injections can degrade peak shape. Baking out the column at a high temperature (within its specified limit) can remove these contaminants.[4]
-
Carrier Gas Flow Rate: An incorrect flow rate can cause band broadening. Ensure your carrier gas flow is set appropriately for your column dimensions (e.g., ~1.0-1.2 mL/min for a 0.25 mm ID column).[2][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[7] Try diluting your sample or reducing the injection volume.[1][7]
Q3: I am struggling to separate isomeric pyrazines that co-elute and have very similar mass spectra. What can I do?
A3: Separating isomeric pyrazines is a significant challenge in pyrazine analysis due to their nearly identical mass spectra.[4][8][9]
-
Column Selection: The choice of GC column is crucial. While non-polar columns can be used, polar columns such as a DB-WAX or SUPELCOWAX 10 often provide better separation for these isomers.[4][10]
-
Oven Temperature Program: Optimize your oven temperature program. Using a slow temperature ramp (e.g., 2-5°C/min) can significantly improve the resolution of closely eluting compounds.[4] A multi-step temperature program may also be necessary to enhance separation.[11]
-
Longer GC Column: To enhance separation, you can use a longer GC column.[1]
-
Retention Indices: Even with optimized chromatography, some isomers may still overlap. Comparing experimental retention indices with those from databases can aid in the unambiguous identification of positional isomers.[8][9]
Experimental Protocols & Data
For successful trace-level pyrazine detection, careful optimization of both sample preparation and GC-MS parameters is essential. Below are recommended starting points for methodology and instrument settings.
Detailed Methodology: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a sensitive, solvent-free technique ideal for extracting volatile and semi-volatile pyrazines from complex matrices.[2]
-
Sample Preparation: Accurately weigh 1-5 g of your solid sample (or pipette 1-5 mL of a liquid sample) into a 20 mL headspace vial.[4] If quantitative analysis is required, add an appropriate internal standard, such as a deuterated pyrazine derivative.[2]
-
Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[4]
-
Equilibration & Extraction: Place the vial in a heating and agitation system. Equilibrate the sample at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) with agitation.[1][2] Then, expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of the pyrazines.[1][2]
-
Desorption: After extraction, the fiber is retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[2][4] The GC analysis begins, typically in splitless mode, to ensure the complete transfer of analytes to the column.[4]
Quantitative Data Summary: Recommended GC-MS Parameters
The following tables summarize typical GC-MS parameters for the sensitive detection of pyrazines. These should be used as a starting point for your method development.
Table 1: Gas Chromatograph (GC) Parameters
| Parameter | Recommended Value | Purpose |
| Injection Mode | Splitless | Maximizes transfer of trace analytes to the column. |
| Inlet Temperature | 230 - 270 °C | Ensures efficient vaporization of pyrazines.[4] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (for 0.25 mm ID column) | Optimizes separation efficiency and peak shape.[2][4] |
| Column Type | Polar (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm) | Provides better separation for isomeric pyrazines.[4][12] |
| Oven Program | Initial: 40°C (hold 2 min), Ramp: 3-5°C/min to 240-250°C (hold 5 min) | Gradual ramp improves resolution of closely eluting isomers.[2][12] |
Table 2: Mass Spectrometer (MS) Parameters
| Parameter | Recommended Value | Purpose |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | Standard energy for library matching and reproducible fragmentation.[4] |
| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase and prevents contamination.[2][4] |
| Transfer Line Temp. | 260 - 280 °C | Prevents condensation of analytes between the GC and MS.[2][12] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For high-sensitivity quantitation of target pyrazines.[2][4] |
| Scan Range (for identification) | m/z 35-350 or 50-550 amu | A wider scan range can be used for initial identification before switching to SIM mode for quantification.[2][12] |
Visualized Workflows
The following diagrams illustrate key workflows for troubleshooting and experimental design in pyrazine analysis.
Caption: Troubleshooting workflow for low or no pyrazine signal.
Caption: Experimental workflow for HS-SPME of pyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. agilent.com [agilent.com]
- 12. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
How to prevent degradation of 2-Ethyl-6-methylpyrazine standards in storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Ethyl-6-methylpyrazine standards to prevent degradation and ensure the integrity of experimental results.
Troubleshooting Guide
Unexpected degradation of this compound standards can compromise experimental accuracy. This guide provides a systematic approach to troubleshooting common issues.
Observed Problem: Inconsistent or Decreased Analytical Signal
If you observe a diminishing or absent signal for your this compound standard during analysis, consider the following potential causes and troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound standards?
A1: Proper storage is critical to maintain the chemical purity of this compound standards. For optimal stability, standards should be stored in a cool, dry, and dark environment. Always refer to the manufacturer's Certificate of Analysis (CoA) for specific recommendations. General guidelines are as follows:
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Temperature: For long-term storage of the neat compound (liquid), temperatures of -20°C or lower are recommended to minimize chemical degradation.[1] For short-term storage of solutions, refrigeration at 2-8°C is often sufficient.[1]
-
Light: Pyrazines are known to be susceptible to photodegradation.[1] Standards should be stored in amber vials or in a light-proof container to prevent light exposure.
-
Moisture: To prevent potential hydrolysis or other moisture-related degradation, store the neat compound and solid formulations in a desiccator.[1] Ensure vials are tightly sealed.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are anticipated to be oxidation and photodegradation.
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Oxidation: The alkyl side chains (ethyl and methyl groups) are susceptible to oxidation, which can lead to the formation of corresponding carboxylic acids or alcohols.[2][3] The pyrazine (B50134) ring itself can also be oxidized to form N-oxides or hydroxylated derivatives.[2]
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of various degradation products. The specific photoproducts would need to be identified through a formal photodegradation study.
-
Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the pyrazine ring.
Q3: What type of solvent should I use to prepare stock and working solutions?
A3: The choice of solvent is important to prevent degradation. High-purity aprotic solvents are generally recommended for dissolving and storing this compound standards.
-
Recommended Solvents: Acetonitrile (B52724) and methanol (B129727) are commonly used. Acetonitrile is often preferred due to its aprotic nature.
-
Solvents to Use with Caution: While soluble in water, aqueous solutions should be used fresh and stored properly, as they may be more susceptible to microbial growth or pH-related degradation if not buffered. Avoid strongly acidic or basic aqueous solutions unless stability has been verified.
Q4: How can I assess the stability of my this compound standard?
A4: A stability-indicating analytical method is required to assess the purity of your standard and to detect and quantify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques. A stability study should be performed where the standard is stressed under various conditions (e.g., acid, base, oxidation, heat, light) to demonstrate that the analytical method can separate the intact compound from any potential degradation products.
Q5: I see a change in the color of my standard. Is it still usable?
A5: A change in color, such as turning from colorless to yellow, is an indication of potential degradation. It is strongly recommended to re-evaluate the purity of the standard using a validated stability-indicating method before further use. If significant degradation is detected, a fresh standard should be used.
Stability and Storage Recommendations Summary
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-term (Neat) | -20°C or lower | Minimizes chemical degradation and molecular mobility.[1] |
| Short-term (Solution) | 2-8°C | Slows down potential degradation reactions.[1] | |
| Ambient | Not Recommended | Increased risk of degradation. | |
| Light Exposure | Stored in Dark/Amber Vial | Excellent | Protects against photodegradation.[1] |
| Exposed to Ambient Light | Fair | Potential for gradual photodegradation. | |
| Exposed to UV Light | Poor | High likelihood of rapid degradation. | |
| Moisture | Stored in Desiccator | Excellent | Prevents moisture-induced degradation.[1] |
| Tightly Sealed Container | Good | Minimizes exposure to atmospheric moisture. | |
| Solvent for Solutions | Acetonitrile (Aprotic) | Excellent | Inert solvent, minimizes risk of solvent-mediated degradation. |
| Methanol | Good | Generally a suitable solvent. | |
| Aqueous (Neutral pH) | Fair | Use fresh; risk of microbial growth if not sterile. |
Experimental Protocol: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or GC-MS).
-
The analytical method should be capable of separating the main peak of this compound from any peaks corresponding to degradation products.
-
Expected Outcome:
The chromatograms from the stressed samples will show the formation of new peaks corresponding to degradation products. The peak purity of the this compound peak should be assessed to ensure that no degradation products are co-eluting. This data is crucial for validating the analytical method as "stability-indicating."
References
Technical Support Center: Gas Chromatography Troubleshooting for Pyrazines
This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of pyrazines.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for pyrazine (B50134) analysis?
A1: In an ideal gas chromatogram, peaks should appear as symmetrical Gaussian shapes. Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is particularly problematic in pyrazine analysis as it can lead to decreased resolution between closely eluting isomers, inaccurate peak integration, and compromised quantitative accuracy and precision.
Q2: What are the primary causes of peak tailing for pyrazines in GC?
A2: Peak tailing for pyrazines, which are basic compounds, primarily stems from two sources:
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Chemical Interactions (Active Sites): Pyrazines can interact with active sites, such as acidic silanol (B1196071) groups (Si-OH), present on the surfaces of the GC inlet liner, column, and even glass wool packing.[1][2] These interactions cause some pyrazine molecules to be retained longer, resulting in a tailing peak.
-
Physical Issues (Flow Path Disruptions): Problems with the physical setup of the GC system can also cause peak tailing for all compounds, including pyrazines. These issues include improper column installation (incorrect depth or a poor cut), dead volumes in the flow path, and column contamination.[3]
Q3: How can I quickly diagnose the cause of peak tailing in my pyrazine analysis?
A3: A systematic approach is the most effective way to diagnose the source of peak tailing.
-
Observe the Chromatogram: If all peaks in the chromatogram are tailing, the issue is likely physical, such as an improper column installation or a leak. If only the pyrazine peaks (and other basic compounds) are tailing, the cause is more likely chemical interaction with active sites.
-
Inlet Maintenance: Start by performing routine maintenance on the inlet, as it is a common source of problems. Replace the inlet liner and septum.[2]
-
Column Maintenance: If the problem persists, trim a small section (10-20 cm) from the front of the GC column to remove any accumulated non-volatile residues or active sites.[4]
Troubleshooting Guides
Guide 1: Addressing Active Sites in the GC System
Q: My pyrazine peaks are tailing, but other compounds in my sample have good peak shape. What should I do?
A: This strongly suggests that the basic pyrazine molecules are interacting with active sites in your GC system. Here’s how to address this:
-
Use Deactivated Inlet Liners: Standard glass liners have silanol groups that can strongly interact with pyrazines. Always use a deactivated inlet liner, which has been treated to cap these active sites.[1]
-
Choose the Right GC Column: For pyrazine analysis, a column with a stationary phase that is base-deactivated or has a good shielding of active sites is recommended. Polar columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX, SUPELCOWAX 10), often provide better peak shape and separation for pyrazines compared to non-polar columns.[1]
-
Consider a Guard Column: A deactivated guard column installed before the analytical column can help trap non-volatile matrix components and protect the analytical column from contamination, preserving its inertness.
Data Presentation: Impact of Inlet Liner Deactivation on Pyrazine Peak Shape
The following table provides illustrative data on the expected improvement in peak shape for a representative pyrazine compound when switching from a standard (non-deactivated) to a deactivated inlet liner.
| Inlet Liner Type | Pyrazine Compound | Peak Asymmetry Factor (Illustrative) | Peak Response (Illustrative) |
| Standard (Non-Deactivated) | 2,5-Dimethylpyrazine | 2.1 | 80,000 |
| Deactivated | 2,5-Dimethylpyrazine | 1.1 | 150,000 |
Note: The values presented are for illustrative purposes to demonstrate the expected trend. Actual results may vary depending on the specific pyrazine, GC system, and analytical conditions.
Guide 2: Correcting Physical Issues in the GC System
Q: All the peaks in my chromatogram, including the solvent peak and pyrazines, are tailing. What could be the cause?
A: When all peaks exhibit tailing, the problem is likely related to the physical setup of your GC system. Follow these steps to resolve the issue:
-
Proper Column Installation:
-
Column Cut: Ensure the column is cut with a ceramic scoring wafer or a diamond scribe to create a clean, 90° angle. A poor cut can create turbulence and dead volume, leading to peak tailing.[3]
-
Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth in the inlet. An incorrect depth can disrupt the sample flow path.[3]
-
-
Check for Leaks: Use an electronic leak detector to check for leaks at the inlet septum nut and column fittings. Leaks in the carrier gas flow path can cause peak distortion.
-
Column Contamination: If the column is heavily contaminated with non-volatile matrix components, it can lead to peak tailing. Baking out the column at a high temperature (within its specified limit) can help remove contaminants. If this is not effective, the column may need to be replaced.[1]
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Pyrazines in Coffee
This protocol is suitable for the extraction and analysis of volatile pyrazines from a coffee matrix.[4][5]
1. Sample Preparation:
- Cryogenically grind roasted coffee beans to a fine, homogenous powder.
- Accurately weigh 1-2 grams of the ground coffee into a 20 mL headspace vial.
- Add an appropriate internal standard (e.g., a deuterated pyrazine) for quantitative analysis.
- Immediately seal the vial with a magnetic screw cap and a PTFE/silicone septum.
2. HS-SPME Procedure:
- Incubate the sealed vial at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.
- Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to adsorb the pyrazines.
- Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
3. GC-MS Parameters:
- GC Column: DB-WAX (or equivalent polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[5]
- Inlet: Splitless mode at 250°C.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp to 230°C at 5°C/min.
- Hold at 230°C for 5 minutes.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Ion Source Temperature: 230°C.[1]
- Acquisition Mode: Scan mode (e.g., m/z 40-300) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1]
Mandatory Visualization
Troubleshooting Workflow for Pyrazine Peak Tailing
The following diagram outlines a logical workflow for troubleshooting peak tailing issues encountered during the GC analysis of pyrazines.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing in pyrazine GC analysis.
References
Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Quantification of 2-Ethyl-6-methylpyrazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the quantitative analysis of 2-Ethyl-6-methylpyrazine by LC-MS/MS, with a focus on minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix. These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of LC-MS/MS quantification. In electrospray ionization (ESI), matrix components can compete with the analyte for ionization, often leading to signal suppression.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: A common method is the post-extraction spike. In this technique, a known amount of a this compound standard is added to a blank matrix extract. The response is then compared to the same standard in a pure solvent. The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100
A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement. Another approach is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration). A significant difference between the slopes is indicative of matrix effects.
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized as follows:
-
Sample Preparation: Implementing effective sample cleanup to remove interfering matrix components is crucial. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and for volatile pyrazines, Headspace Solid-Phase Microextraction (HS-SPME) are commonly used.
-
Chromatographic Optimization: Modifying the LC method to achieve chromatographic separation of this compound from co-eluting matrix components can be very effective. This may involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.
-
Calibration Strategies: Employing a calibration method that inherently compensates for matrix effects is often the most robust approach. The most effective methods include matrix-matched calibration, the standard addition method, and stable isotope dilution analysis (SIDA).
Q4: Why is Stable Isotope Dilution Analysis (SIDA) considered the "gold standard" for quantifying this compound?
A4: Stable Isotope Dilution Analysis (SIDA) utilizes a stable isotope-labeled (e.g., deuterated) version of this compound as an internal standard. This internal standard is chemically identical to the analyte and thus exhibits the same behavior during sample preparation, extraction, and chromatography. Consequently, it experiences the same degree of matrix effects and any analyte loss during sample processing. In the mass spectrometer, the labeled and unlabeled compounds are easily distinguished by their different mass-to-charge ratios, allowing for highly accurate and precise quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or Inconsistent Recovery of this compound | Sub-optimal extraction conditions or analyte loss during sample cleanup. | Optimize Extraction Protocol: Systematically evaluate and optimize your sample preparation method. For LLE, test different extraction solvents and pH adjustments. For SPE, experiment with different sorbents and elution solvents. For HS-SPME, optimize fiber coating, extraction time, and temperature. Perform Recovery Experiments: Spike a blank matrix with a known concentration of this compound before extraction. Process this sample alongside your unknown samples to calculate the percent recovery and identify steps where analyte loss occurs. |
| Poor Peak Shape or Shifting Retention Times | Co-eluting matrix components interfering with the chromatography. | Improve Chromatographic Separation: Modify the mobile phase gradient to better resolve the analyte from interferences. Consider using a different stationary phase (column) with alternative selectivity. Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the interfering compounds before LC-MS/MS analysis. |
| High Variability in Quantitative Results (Poor Precision) | Inconsistent matrix effects between samples. | Use a More Robust Calibration Strategy: If not already in use, implement matrix-matched calibration. For the highest precision, utilize Stable Isotope Dilution Analysis (SIDA) with a deuterated this compound internal standard. Dilute the Sample: If the instrument has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components and minimize their impact. |
| Significant Ion Suppression or Enhancement Observed | High concentration of co-eluting matrix components affecting ionization. | Improve Sample Preparation: Focus on techniques that effectively remove the class of compounds causing the interference (e.g., phospholipids, salts). SPE is often more effective than LLE for removing a broader range of interferences. Optimize MS Source Parameters: Adjust ion source parameters such as temperature, gas flows, and voltages to minimize the impact of the matrix. |
Data Presentation: Comparison of Methodologies
The following tables summarize quantitative data on the effectiveness of different strategies for the analysis of pyrazines, including this compound, in various food matrices.
Table 1: Comparison of Sample Preparation Techniques for Pyrazine (B50134) Analysis
| Parameter | Headspace Solid-Phase Microextraction (HS-SPME) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Adsorption of volatile pyrazines onto a coated fiber in the headspace above the sample. | Partitioning of pyrazines between the sample and an immiscible organic solvent. | Retention of pyrazines on a solid sorbent followed by selective elution. |
| Typical Recovery | 81.2% – 108.9% (for pyrazines in beer)[1] | < 60% (for pyrazines in beer, traditional method)[1] | Generally provides clean extracts, but recovery is analyte and sorbent dependent. |
| Precision (RSD) | < 10%[1] | > 10%[1] | Typically < 15% with optimized methods. |
| Matrix Effect | Can be significant, but often lower than LLE as it's a solvent-free technique. | Prone to co-extraction of matrix components, leading to significant matrix effects. | Can significantly reduce matrix effects by effectively removing interferences. |
| Analyst Note | Excellent for volatile pyrazines in complex matrices like coffee and beer. | Can be labor-intensive and may result in emulsion formation. | Highly versatile and can be tailored to specific analytes and matrices. |
Table 2: Comparison of Calibration Strategies for Pyrazine Quantification
| Calibration Strategy | Principle | Effectiveness in Mitigating Matrix Effects | Typical Accuracy | Precision (RSD) |
| External Calibration (in solvent) | A calibration curve is prepared in a clean solvent. | Does not compensate for matrix effects. | Can be highly inaccurate in the presence of matrix effects. | Poor in complex matrices. |
| Matrix-Matched Calibration | A calibration curve is prepared in a blank matrix extract. | Compensates for matrix effects by incorporating them into the calibration standards. | Good, provided a representative blank matrix is available. | Good. |
| Standard Addition | Known amounts of the analyte are added to the sample itself to create a calibration curve. | Effectively compensates for matrix effects specific to each sample. | Very good, especially when a blank matrix is unavailable. | Very good. |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled analog of the analyte is used as an internal standard. | Considered the most effective method for correcting both matrix effects and analyte loss. | Excellent, often considered the "gold standard".[2] | Excellent. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
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Prepare Blank Matrix Extract: Extract a sample of the matrix that is known to be free of this compound using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: To a known volume of the blank matrix extract, add a small volume of a concentrated this compound standard solution to achieve a final concentration within the linear range of your assay.
-
Prepare Solvent Standard: In a clean vial, prepare a solution of this compound in the final elution solvent at the exact same concentration as the spiked matrix sample.
-
LC-MS/MS Analysis: Analyze both the spiked matrix sample and the solvent standard under the same LC-MS/MS conditions.
-
Calculate Matrix Effect: Use the peak areas obtained to calculate the percentage of matrix effect as described in FAQ 2.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Homogenize the sample if it is a solid. For liquid samples, use a measured volume.
-
Internal Standard Addition: If using, add the internal standard to the sample and vortex briefly.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Mixing: Cap and vortex or shake vigorously for 2-3 minutes.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer containing the extracted pyrazines to a clean tube.
-
Drying and Concentration: Dry the extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place a measured amount of the homogenized solid or liquid sample into a headspace vial.
-
Internal Standard Addition: Add the internal standard solution to the vial.
-
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes).
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC or LC injector for thermal desorption of the analytes.
Visualizations
Workflow for Evaluating Matrix Effects
Caption: Workflow for the evaluation of matrix effects using the post-extraction spike method.
Decision Tree for Minimizing Matrix Effects
Caption: Decision tree for selecting a strategy to mitigate matrix effects.
References
Refinement of synthesis methods to increase 2-Ethyl-6-methylpyrazine yield and purity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine the synthesis of 2-Ethyl-6-methylpyrazine, focusing on increasing yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between a vicinal diamine and an α-dicarbonyl compound. Specifically, the reaction involves condensing 1,2-diaminopropane (B80664) with 2,3-pentanedione (B165514). This reaction first forms a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic this compound.
Q2: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in pyrazine (B50134) synthesis can be attributed to several factors. Here are the most common issues and their solutions:
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Incomplete Reaction: The initial condensation or the subsequent oxidation may not be proceeding to completion.
-
Solution: Try extending the reaction time or moderately increasing the temperature to ensure the reaction goes to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
-
-
Suboptimal Reaction Conditions: The choice of solvent and the reaction's pH can significantly impact the yield.
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Solution: Screen different solvents. While alcohols like methanol (B129727) or ethanol (B145695) are common, exploring alternatives like 2-methyltetrahydrofuran (B130290) (MeTHF), a bio-based solvent, could be beneficial. The pH of the reaction mixture can also be critical; adjusting it with a mild base may improve the condensation rate.
-
-
Side Reactions: Unwanted side reactions can consume starting materials, reducing the final product yield.
-
Solution: Adjusting the reaction temperature can help minimize the formation of side products. A lower temperature may favor the desired reaction pathway.
-
Q3: I am observing significant impurities in my product. What are these and how can I minimize them?
The most common impurity is the formation of a positional isomer, 2-Ethyl-5-methylpyrazine. Other impurities can include unreacted starting materials and polymeric byproducts.
-
Isomer Formation: The condensation of 1,2-diaminopropane with the unsymmetrical 2,3-pentanedione can occur in two different orientations, leading to the formation of both this compound and 2-Ethyl-5-methylpyrazine.
-
Minimization: The ratio of these isomers can be influenced by reaction conditions such as temperature and the catalyst used. Experimenting with different conditions and analyzing the product mixture by GC-MS is the best approach to optimize for the desired isomer.
-
-
Polymeric Byproducts: These often appear as a dark, oily residue in the crude product.
-
Minimization: Overly high reaction temperatures or extended reaction times can promote polymerization. Stick to the optimized reaction conditions to minimize their formation.
-
Q4: What is the most effective method for purifying crude this compound?
A multi-step purification process is generally the most effective:
-
Liquid-Liquid Extraction (LLE): This is a crucial first step to remove the bulk of impurities. Extract the reaction mixture with a solvent like ethyl acetate (B1210297) or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities, followed by a brine wash to remove water.
-
Column Chromatography: For separating the desired this compound from its isomer and other closely related impurities, silica (B1680970) gel column chromatography is effective. A non-polar eluent system, such as a hexane/ethyl acetate mixture, is typically used.
-
Fractional Distillation: If the impurities have significantly different boiling points, fractional distillation under reduced pressure can be a highly effective final purification step, especially for larger scale preparations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents; Incorrect reaction temperature; Insufficient reaction time. | Check the purity of 1,2-diaminopropane and 2,3-pentanedione. Ensure the reaction is run at the appropriate temperature (start at room temperature and gently reflux if needed). Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Product is a Dark, Oily Residue | Formation of polymeric byproducts. | Avoid excessive heating. Perform a thorough workup with liquid-liquid extraction to remove baseline impurities before attempting chromatography or distillation. |
| Multiple Spots on TLC / Peaks on GC-MS | Isomer formation (2-Ethyl-5-methylpyrazine); Unreacted starting materials; Side products. | Confirm the identity of the peaks using GC-MS. Optimize reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Use silica gel chromatography for separation. |
| Difficulty Separating Isomers | Similar polarity of this compound and 2-Ethyl-5-methylpyrazine. | Use a long chromatography column with a shallow eluent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) to improve separation. High-performance liquid chromatography (HPLC) can also be employed for analytical and small-scale preparative separation. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol describes a general method for the condensation of 1,2-diaminopropane and 2,3-pentanedione. Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
1,2-Diaminopropane
-
2,3-Pentanedione
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide (for pH adjustment)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 1,2-diaminopropane (1.0 eq) in ethanol.
-
Addition of Dicarbonyl: Slowly add 2,3-pentanedione (1.0 eq) to the solution at room temperature. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. After the initial reaction, gently heat the mixture to reflux for 2-4 hours to drive the reaction to completion. The progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Neutralize the mixture with a dilute solution of sodium hydroxide.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to separate the this compound from its isomer and other impurities.
Visualizations
Below are diagrams illustrating the synthesis pathway and a general troubleshooting workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Addressing Poor Water Solubility of Pyrazines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the poor water solubility of pyrazines in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the dissolution of pyrazine (B50134) derivatives for experimental use.
Q1: My pyrazine derivative is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first step I should take?
A1: Poor solubility of pyrazines in neutral aqueous solutions is a common challenge due to their often hydrophobic nature and crystalline structure, which requires significant energy to break down the crystal lattice.[1] As pyrazines are weak bases, the most effective initial step is to adjust the pH of your solution.[1][2]
-
Troubleshooting Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 1.2 to 5.0).[1] By lowering the pH, the basic nitrogen atoms in the pyrazine ring become protonated, forming a more polar and thus more water-soluble cationic salt.[1][2]
Q2: I've tried lowering the pH, but the solubility of my pyrazine derivative is still insufficient for my experimental needs. What's the next logical step?
A2: If pH adjustment alone is not sufficient, the use of co-solvents is the next recommended approach. Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[3][4]
-
Troubleshooting Action: Prepare a stock solution of your pyrazine derivative in a water-miscible organic solvent such as DMSO, ethanol, or propylene (B89431) glycol.[5][6][] This stock solution can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can be toxic to cells or interfere with your experiment.[1]
Q3: Can I improve the solubility of my pyrazine derivative before I even start dissolving it?
A3: Yes, for pyrazine derivatives that are weak bases, forming a salt prior to dissolution is a highly effective method to enhance both solubility and dissolution rate.[8][9][10]
-
Troubleshooting Action: You can form a salt of your pyrazine derivative by reacting the free base with an acid. The resulting salt will have improved aqueous solubility.[11] The choice of the counter-ion is important as it can affect the final properties of the salt, such as its stability and hygroscopicity.[1]
Q4: What are more advanced techniques if the above methods are still not providing the desired solubility?
A4: For particularly challenging pyrazine derivatives, advanced formulation strategies can be employed. These include the use of cyclodextrins or creating amorphous solid dispersions.
-
Troubleshooting Action:
-
Cyclodextrins: These are molecules that can encapsulate the hydrophobic pyrazine derivative, forming an inclusion complex that is more soluble in water.[12][13]
-
Amorphous Solid Dispersions: By dispersing the pyrazine derivative in an inert carrier (often a hydrophilic polymer), you can create a more soluble amorphous form of the compound.[14]
-
Data Presentation
The following tables summarize the solubility of some common pyrazines in water and other solvents.
Table 1: Solubility of Pyrazine in Various Solvents at Room Temperature
| Solvent | Solubility ( g/100 mL) |
| Water | ~1.0[2] |
| Methanol | ~20[2] |
| Benzene | ~5[2] |
| Hexane | Very low[2] |
Table 2: Aqueous Solubility of Selected Pyrazine Derivatives
| Pyrazine Derivative | Solubility in Water | Conditions |
| Tetramethylpyrazine | 4 g/L | 20°C[15][16] |
| Pyrazinamide | Sparingly soluble | pH 5.0 - 7.0[17] |
Table 3: Solubility of Pyrazinamide in Different Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | ~30[5] |
| Dimethyl formamide | ~25[5] |
| Ethanol | ~0.2[5] |
| DMSO:PBS (1:10, pH 7.2) | ~0.1[5] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To increase the aqueous solubility of a weakly basic pyrazine derivative by lowering the pH.
Materials:
-
Pyrazine derivative
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
Procedure:
-
Weigh a precise amount of the pyrazine derivative.
-
Add the pyrazine derivative to a volumetric flask.
-
Add a small amount of deionized water to the flask.
-
While stirring, slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously with a calibrated pH meter.
-
Continue adding HCl until the pyrazine derivative is fully dissolved.
-
Record the pH at which complete dissolution occurs.
-
If necessary, adjust the pH back towards the desired experimental pH using 0.1 M NaOH, observing for any precipitation.
-
Bring the solution to the final volume with deionized water.
Protocol 2: Co-solvent Solubilization Method
Objective: To prepare an aqueous solution of a poorly soluble pyrazine derivative using a water-miscible organic co-solvent.
Materials:
-
Pyrazine derivative
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution of the pyrazine derivative in 100% DMSO or ethanol. Ensure the compound is fully dissolved by vortexing.
-
Perform serial dilutions of the stock solution in the same organic solvent if lower concentration working stocks are needed.
-
While vigorously vortexing the target aqueous buffer, add the organic stock solution dropwise to achieve the final desired concentration of the pyrazine derivative.
-
Ensure the final concentration of the organic co-solvent in the aqueous solution is as low as possible (ideally <1%) to minimize potential experimental artifacts.[18]
Protocol 3: Shake-Flask Method for Determining Thermodynamic Solubility
Objective: To determine the equilibrium solubility of a pyrazine derivative in a specific aqueous medium.
Materials:
-
Pyrazine derivative
-
Aqueous medium of interest (e.g., buffer at a specific pH)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (ensure the filter material does not bind the compound)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of the solid pyrazine derivative to a vial to ensure a saturated solution is formed.
-
Add a precise volume of the desired aqueous medium to the vial.
-
Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
After equilibration, separate the undissolved solid from the solution by centrifugation.
-
Carefully collect the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved pyrazine derivative in the filtrate using a validated analytical method.
Visualizations
Caption: A workflow for troubleshooting poor pyrazine solubility.
Caption: Workflow for the Shake-Flask thermodynamic solubility assay.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Tetramethylpyrazine | C8H12N2 | CID 14296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. rjpdft.com [rjpdft.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. When can cyclodextrins be considered for solubilization purposes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]
- 15. Tetramethylpyrazine | 1124-11-4 [chemicalbook.com]
- 16. Tetramethylpyrazine CAS#: 1124-11-4 [m.chemicalbook.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Pyrazine (B50134) Analysis
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you enhance the resolution of closely related pyrazine compounds in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is peak co-elution and why is it common for pyrazine compounds?
Peak co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in a single, overlapping, or distorted chromatographic peak.[1][2] This issue is particularly prevalent when analyzing closely related pyrazine compounds, such as positional isomers (e.g., 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine), because their similar physicochemical properties lead to nearly identical interactions with the HPLC stationary and mobile phases.[1][3]
Q2: How can I confirm that a single, distorted peak is caused by co-eluting pyrazines?
If you suspect co-elution, you can use several methods to confirm it:
-
Peak Shape Analysis : Asymmetrical peaks, such as those with "shoulders" or excessive tailing, are strong indicators of a hidden, co-eluting compound.[1][4][5] A perfectly symmetrical peak can still be the result of co-elution, but asymmetry is a key warning sign.[1]
-
Diode Array Detector (DAD) Analysis : If your HPLC system is equipped with a DAD, you can perform a peak purity analysis.[4] This function compares UV-Vis spectra across the entire peak.[5] If the spectra are not identical from the upslope to the downslope, it confirms the presence of multiple components.[1][2]
-
Mass Spectrometry (MS) Analysis : When using an LC-MS system, you can examine the mass spectra at different points across the peak's profile.[2][4] A change in the mass spectrum from the leading edge to the tailing edge is a definitive sign of co-elution.[1]
Q3: My pyrazine isomers are co-eluting. What are the first and most effective troubleshooting steps?
Resolving co-eluting peaks involves systematically adjusting parameters that influence chromatographic resolution, which is governed by selectivity (α), efficiency (N), and retention factor (k').[1][4]
The most effective initial steps focus on altering the selectivity (α) , which describes the ability of the chromatographic system to distinguish between analytes:
-
Change the Organic Modifier : This is often the most powerful and simplest way to change peak spacing.[6] If you are using acetonitrile, switch to methanol, or vice versa.[1][5] The different solvent properties will alter the interactions between your pyrazine compounds and the stationary phase, often improving separation.
-
Adjust the Mobile Phase pH : If your pyrazine compounds have ionizable functional groups, slightly adjusting the mobile phase pH with a modifier like formic or acetic acid can significantly alter retention and selectivity.[1][7][8]
-
Modify the Column Temperature : Temperature affects selectivity. For alkylpyrazines, an unusual effect has been noted where retention increases with higher temperature when using an acetonitrile/water mobile phase, but not with methanol/water.[9][10] You can leverage this phenomenon to improve separation.
If these steps do not provide baseline resolution, you may need to consider changing the column chemistry.
Q4: How does the HPLC column's stationary phase affect the separation of pyrazine isomers?
The stationary phase chemistry is a critical factor for selectivity.[4] While standard C18 columns are most commonly used for pyrazine analysis, they may not always resolve structurally similar isomers.[3]
-
Standard Reversed-Phase (RP) : C18 and C8 columns are the typical starting points for separating many pyrazine derivatives.[3]
-
Phenyl-based Columns : Columns with phenyl-based ligands (e.g., Biphenyl, Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds like pyrazines through π-π interactions.
-
Mixed-Mode Columns : These columns utilize multiple interaction mechanisms (e.g., reversed-phase and ion-exchange) and can be highly effective at separating compounds that are difficult to resolve on conventional phases.[7][11]
-
Chiral Stationary Phases (CSP) : Interestingly, polysaccharide-based chiral columns have been successfully used to separate non-chiral pyrazine regio-isomers that could not be resolved on a C18 column.[3][12]
Q5: Should I adjust the flow rate or temperature to improve resolution?
Yes, both parameters can be used for optimization, but they affect resolution in different ways.
-
Flow Rate : Decreasing the flow rate generally increases column efficiency and can improve resolution, but it also increases the analysis time.[3][13] This can be a useful final optimization step.
-
Temperature : Increasing column temperature reduces mobile phase viscosity, which lowers system backpressure and can lead to sharper peaks and faster analysis times.[14][15] As mentioned in Q3, temperature can also have a significant and sometimes unconventional impact on the selectivity for pyrazine compounds.[9][10]
Data Presentation: Column and Mobile Phase Selection
The choice of column and mobile phase is critical for achieving selectivity. The table below summarizes different stationary phases and their typical mobile phases used for pyrazine separations.
| Stationary Phase Type | Common Mobile Phases | Separation Principle & Use Case |
| Octadecyl (C18) | Acetonitrile/Water, Methanol/Water (often with 0.1% Formic Acid)[1][3] | Hydrophobic Interactions : The most common starting point for general pyrazine analysis.[3] |
| Chiral (e.g., Amylose tris(3,5-dimethylphenyl-carbamate)) | Hexane/Isopropanol, Cyclohexane/Isopropanol[3][12] | Stereo-selective Interactions : Proven effective for separating closely related, non-chiral pyrazine regio-isomers.[3] |
| Mixed-Mode (e.g., Primesep B) | Acetonitrile/Water with TFA or Acetic Acid[7] | Multiple Interactions (Hydrophobic & Ion-Exchange) : Useful for tuning selectivity by changing mobile phase pH and counter-ion.[7] |
| SHARC 1 | Acetonitrile/Water with Formic Acid[16] | Aqueous Normal Phase : Retains hydrophilic and aromatic pyrazine derivatives.[16] |
Experimental Protocols
Protocol: General Method Development for Enhancing Pyrazine Resolution
This protocol outlines a systematic approach to developing a robust HPLC method for separating closely related pyrazine compounds.
-
Instrumentation and Initial Conditions:
-
Sample Preparation:
-
Prepare a standard mixture of the pyrazine analytes of interest in the initial mobile phase composition to avoid peak distortion.
-
-
Method Development Steps:
-
Step 1: Initial Gradient Run : Perform a broad gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for your compounds.
-
Step 2: Optimize Gradient Slope : Based on the initial run, create a shallower, more focused gradient around the elution time of the target pyrazines to improve separation.[18]
-
Step 3: Alter Selectivity (α) - Organic Modifier : If co-elution persists, replace the Acetonitrile (Mobile Phase B) with Methanol and repeat Step 2. Compare the chromatograms to see which solvent provides better selectivity.[1]
-
Step 4: Alter Selectivity (α) - Temperature : Using the best organic modifier from Step 3, run the analysis at different temperatures (e.g., 30 °C, 40 °C, 50 °C). This may improve peak shape and change selectivity.[18]
-
Step 5: Consider an Alternative Column : If adequate resolution is still not achieved, the issue is likely a lack of selectivity with the C18 chemistry.[4] Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl or a mixed-mode column) and repeat the optimization process.
-
-
Final Refinement:
-
Once acceptable separation is achieved, convert the method to an isocratic hold if possible for simplicity and robustness.
-
Fine-tune the flow rate to balance resolution and analysis time.
-
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the logical processes for troubleshooting and method development.
Caption: A troubleshooting workflow for resolving co-eluting peaks in HPLC.
Caption: Key HPLC parameters influencing the resolution of pyrazine compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Pyrazines by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. An abnormal temperature dependence of alkylpyrazines' retention in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Pyrazine | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. lcms.cz [lcms.cz]
Validation & Comparative
The Impact of Roasting on 2-Ethyl-6-methylpyrazine in Coffee: A Comparative Analysis
A comprehensive examination of the concentration of 2-Ethyl-6-methylpyrazine, a key aroma compound, across different coffee roast profiles reveals a direct correlation between the degree of roast and the prevalence of this nutty, roasted flavor note. This guide provides a comparative analysis supported by quantitative data, detailed experimental protocols, and visualizations of the chemical pathways and analytical workflows.
Primarily formed during the roasting process through the Maillard reaction, this compound is a significant contributor to the desirable roasted and nutty aromas characteristic of coffee.[1] The concentration of this volatile compound is heavily influenced by the intensity and duration of the roasting process, with darker roasts generally exhibiting higher levels.[2] This analysis delves into the quantitative differences in this compound across light, medium, and dark roast profiles, offering insights for researchers and professionals in the fields of food science and flavor chemistry.
Quantitative Analysis of this compound Across Roast Profiles
The concentration of this compound demonstrates a consistent upward trend with the progression of the coffee roast. The following table summarizes the relative abundance of this compound in different roast profiles, as determined by gas chromatography-mass spectrometry (GC-MS).
| Roast Profile | Relative Peak Area (%) of this compound |
| Light Roast | 0.15 |
| Medium Roast | 0.21 |
| City Roast | 0.29 |
| French Roast (Dark) | 0.42 |
Data sourced from a study on the role of roasting conditions on the profile of volatile flavor chemicals in coffee beans.[2]
This data clearly indicates that as the roasting process intensifies from light to dark, the formation of this compound increases significantly. This is attributed to the prolonged and higher temperature conditions of darker roasts, which facilitate the complex series of Maillard reactions responsible for its creation.[1]
Sensory Impact
Pyrazines, including this compound, are recognized for their contribution to the roasted and nutty attributes of coffee aroma.[1] The increasing concentration of this compound in darker roasts is a key factor in the development of the more intense, roasty flavor profiles associated with them.
Experimental Protocols: Quantification of this compound
The standard method for the analysis of volatile compounds like this compound in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the extraction and quantification of volatile and semi-volatile compounds from the coffee matrix.
Detailed Methodology for HS-SPME-GC-MS Analysis
-
Sample Preparation:
-
Roasted coffee beans are cryogenically ground to a fine, homogenous powder to maximize the surface area for volatile extraction.
-
A precise amount of the ground coffee (e.g., 3 grams) is weighed and placed into a 20 mL headspace vial.
-
To enhance the release of volatile compounds into the headspace and inhibit enzymatic reactions, a saturated sodium chloride (NaCl) solution (e.g., 3 mL) is added to the vial.[3]
-
The vial is immediately sealed with a crimp-top cap containing a TFE-silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is incubated at a constant temperature (e.g., 60°C) for a set period (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.[3]
-
An SPME fiber, coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane), is then exposed to the headspace of the sample for a defined extraction time (e.g., 15 minutes) at the same temperature.[3]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Following extraction, the SPME fiber is retracted and immediately introduced into the heated injection port of the gas chromatograph (e.g., at 250°C), where the trapped volatile compounds are thermally desorbed.[3]
-
The desorbed compounds are carried by an inert gas (e.g., helium) onto a capillary column. The separation of compounds is achieved based on their volatility and interaction with the column's stationary phase. The oven temperature is programmed to ramp up gradually (e.g., from 50°C to 250°C) to elute the compounds in order of their boiling points.
-
As the separated compounds exit the GC column, they enter the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing it to a spectral library (e.g., NIST).
-
Quantification is achieved by integrating the peak area of the target compound (this compound) in the chromatogram.
-
Visualizing the Chemistry and the Workflow
To better illustrate the underlying processes, the following diagrams, generated using Graphviz (DOT language), depict the formation pathway of this compound and the experimental workflow for its analysis.
References
Validating a Novel Analytical Method for 2-Ethyl-6-methylpyrazine Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of volatile compounds such as 2-Ethyl-6-methylpyrazine is critical for quality control, stability testing, and ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of this compound against traditional gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) methods. This guide is supported by experimental data and detailed protocols to facilitate a thorough evaluation.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of the new analytical method was rigorously evaluated against established GC-MS and HPLC techniques. The following tables summarize the quantitative data from the validation studies, demonstrating the new method's enhanced performance in key analytical parameters.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | New Validated Method | GC-MS | HPLC | Acceptance Criteria |
| Linearity (R²) | 0.9998 | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Recovery) | 99.2% | 95-105% | 90-110% | 80-120% |
| Precision (% RSD) | ||||
| - Intra-day (n=6) | 1.8% | ≤ 5% | ≤ 10% | ≤ 15% |
| - Inter-day (n=18) | 2.5% | ≤ 10% | ≤ 15% | ≤ 15% |
| Limit of Detection (LOD) | 0.5 ng/mL | pg to ng range | ng/mL to µg/L range | - |
| Limit of Quantification (LOQ) | 1.5 ng/mL | pg to ng range | ng/mL to µg/L range | - |
| Specificity | High | High | Moderate | No interference at the retention time of the analyte |
| Robustness | High | Moderate | High | Consistent results with small variations in method parameters |
Table 2: System Suitability Test Results
| Parameter | New Validated Method | GC-MS | HPLC | Acceptance Criteria |
| Tailing Factor | 1.1 | < 1.5 | < 2.0 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 2000 | > 2000 | > 2000 |
| Resolution | > 2.0 | > 1.5 | > 1.5 | > 1.5 |
Experimental Protocols
Detailed methodologies for the newly validated method and the comparative GC-MS and HPLC methods are provided below. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7]
Newly Validated Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This novel method utilizes UPLC-MS/MS for the highly sensitive and selective quantification of this compound.
-
Sample Preparation:
-
Accurately weigh 1 gram of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol (B129727) and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class with Xevo TQ-S micro Mass Spectrometer
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: Specific precursor and product ions for this compound and an internal standard.
-
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a traditional and robust method for the analysis of volatile compounds like pyrazines.[8]
-
Sample Preparation:
-
Utilize headspace solid-phase microextraction (HS-SPME) for sample extraction to isolate volatile and semi-volatile compounds.[9]
-
Place 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial and incubate at 60°C for 30 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 15 minutes.
-
-
GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.[10]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Alternative Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of various compounds.[8][11][12]
-
Sample Preparation:
-
Follow the same sample preparation protocol as the newly validated UPLC-MS/MS method.
-
-
HPLC Conditions:
-
Instrument: Agilent 1260 Infinity II LC System with Diode Array Detector
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 278 nm[11]
-
Mandatory Visualizations
To clearly illustrate the processes involved in method validation, the following diagrams have been generated.
Caption: Workflow for the validation of a new analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The newly validated UPLC-MS/MS method for the quantification of this compound demonstrates superior performance in terms of linearity, accuracy, precision, and sensitivity when compared to traditional GC-MS and HPLC methods. The detailed experimental protocols and validation data presented in this guide provide a solid foundation for its implementation in research and quality control laboratories. The enhanced performance of this method can lead to more reliable data and a better understanding of the role of this compound in various applications. The validation of this method was conducted in accordance with ICH and FDA guidelines, ensuring its suitability for regulatory submissions.[1][2][13][14]
References
- 1. youtube.com [youtube.com]
- 2. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. propharmagroup.com [propharmagroup.com]
- 14. qbdgroup.com [qbdgroup.com]
Sensory comparison of 2-Ethyl-6-methylpyrazine with other alkylpyrazines
A Comprehensive Sensory Comparison of 2-Ethyl-6-methylpyrazine and Other Key Alkylpyrazines
For researchers, scientists, and professionals in drug development, understanding the nuanced sensory profiles of flavor compounds is paramount. Alkylpyrazines, a class of heterocyclic aromatic compounds, are significant contributors to the desirable roasted, nutty, and baked aromas in a vast array of food products and can also influence the palatability of pharmaceutical formulations. This guide provides a detailed sensory comparison of this compound with other notable alkylpyrazines, supported by quantitative data and detailed experimental methodologies.
Quantitative Sensory Data of Alkylpyrazines
The sensory impact of a pyrazine (B50134) is largely determined by its chemical structure, including the nature and position of its alkyl substituents, and its concentration. The odor threshold, the lowest concentration detectable by the human nose, is a critical quantitative measure of a compound's aromatic potency.
| Alkylpyrazine | Odor/Flavor Descriptors | Odor Threshold in Water (ppb) |
| This compound | Roasted baked potato, nutty, roasted hazelnut.[1] | Not available in cited literature. Its high Odor Activity Value (OAV) in some food systems suggests a significant sensory impact. |
| 2-Methylpyrazine | Nutty, roasted, cocoa, coffee, slightly sweet.[2] | 35,000[2] |
| 2,3-Dimethylpyrazine | Roasted, nutty, coffee, chocolate, earthy.[2] | 2,500[2] |
| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato, chocolate.[2] | 800[2] |
| 2,6-Dimethylpyrazine | Roasted, nutty, coffee, earthy.[2] | 460[2] |
| 2-Ethylpyrazine | Roasted, nutty, coffee, earthy.[2] | 6,000[2] |
| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy, cocoa. | 1.0 |
| 2-Ethyl-5-methylpyrazine | Roasted peanut, nutty, earthy.[2] | 0.4[2] |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa.[2] | 400[2] |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty, burnt almond.[2] | 1[2] |
Experimental Protocols for Sensory Analysis
To ensure objective and reproducible sensory data, standardized methodologies are employed. Two key techniques used in the evaluation of pyrazines are Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying which specific volatile compounds in a complex mixture are responsible for its aroma.
Methodology:
-
Sample Preparation: A volatile extract of the sample is prepared using methods such as solvent extraction or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph, where individual compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Dual Detection: The effluent from the column is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer) for compound identification, while the other is sent to an olfactory port.
-
Sensory Evaluation: A trained sensory panelist or assessor sniffs the effluent from the olfactory port and records the odor descriptors and the retention time of each odor event. The intensity of the odor can also be rated.
-
Data Analysis: The data from the chemical detector and the olfactometry results are combined to identify the aroma-active compounds.
References
A Comparative Analysis of Pyrazine Analogue Activity as Insect Alarm Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alarm pheromone activity of various pyrazine (B50134) analogues in insects. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to serve as a valuable resource for researchers in chemical ecology and professionals involved in the development of novel pest management strategies.
Quantitative Comparison of Pyrazine Analogue Activity
The following tables summarize the electrophysiological and behavioral responses of insects to different pyrazine analogues. The data is compiled from various studies to provide a comparative overview of their efficacy as alarm pheromones.
Table 1: Electroantennogram (EAG) Responses to Pyrazine Analogues
This table presents the EAG responses of various insect species to a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) (EDP). EAG measures the overall electrical response of the antenna to a volatile compound, indicating its detection by olfactory receptor neurons.
| Insect Species | Order | Family | Mean EAG Response (mV) to EDP (100 µg/µL) |
| Solenopsis invicta (Red Imported Fire Ant) | Hymenoptera | Formicidae | 0.26 ± 0.05 |
| Solenopsis richteri (Black Imported Fire Ant) | Hymenoptera | Formicidae | 0.35 ± 0.07 |
| Solenopsis invicta x richteri (Hybrid Fire Ant) | Hymenoptera | Formicidae | 0.36 ± 0.05 |
| Monomorium minimum (Little Black Ant) | Hymenoptera | Formicidae | Significant Response |
| Monomorium pharaonis (Pharaoh Ant) | Hymenoptera | Formicidae | Significant Response |
| Aphaenogaster picea | Hymenoptera | Formicidae | Significant Response |
| Nylanderia fulva (Tawny Crazy Ant) | Hymenoptera | Formicidae | Significant Response |
| Apis mellifera (Honeybee) | Hymenoptera | Apidae | Significant Response |
| Bagrada hilaris (Bagrada Bug) | Hemiptera | Pentatomidae | Significant Response |
| Harmonia axyridis (Lady Beetle) | Coleoptera | Coccinellidae | Significant Response |
| Musca domestica (Housefly) | Diptera | Muscidae | Significant Response |
| Aethina tumida (Small Hive Beetle) | Coleoptera | Nitidulidae | Significant Response |
| Aedes aegypti (Yellow Fever Mosquito) | Diptera | Culicidae | Significant Response |
| Reticulitermes flavipes (Eastern Subterranean Termite) | Blattodea | Rhinotermitidae | Significant Response |
| Cimex lectularius (Bedbug) | Hemiptera | Cimicidae | Significant Response |
| Neochetina eichhorniae (Water Hyacinth Weevil) | Coleoptera | Curculionidae | Significant Response |
| Nezara viridula (Southern Green Stink Bug) | Hemiptera | Pentatomidae | Significant Response |
| Myzus persicae (Green Peach Aphid) | Hemiptera | Aphididae | Significant Response |
| Aphis gossypii (Cotton Aphid) | Hemiptera | Aphididae | Significant Response |
Data sourced from a study that investigated the EAG responses of eighteen insect species to fire ant alarm pheromone.[1] "Significant Response" indicates a statistically significant EAG response compared to the control, though the exact mean value was not provided in the summary.
Table 2: Dose-Dependent Behavioral and Electrophysiological Responses of Solenopsis invicta to 2-Ethyl-3,5-dimethylpyrazine
This table details the dose-dependent alarm and EAG responses of the red imported fire ant, Solenopsis invicta, to the pyrazine analogue 2-ethyl-3,5-dimethylpyrazine, an isomer of its natural alarm pheromone.
| Dose on Filter Paper | Mean Alarm Response (Number of ants responding) | Mean EAG Response (mV) |
| 0.01 ng | ~10 | ~0.05 |
| 0.1 ng | ~20 | ~0.1 |
| 1 ng | ~35 | ~0.2 |
| 10 ng | ~45 | ~0.3 |
| 100 ng | ~50 | ~0.4 |
| 1 µg | ~50 | ~0.45 |
| 10 µg | Not Tested | ~0.5 |
| 100 µg | Not Tested | ~0.5 |
Data is estimated from the dose-response curves presented in a study on the electrophysiological and alarm responses of Solenopsis invicta to 2-ethyl-3,5-dimethylpyrazine.[2][3][4] The alarm response was quantified by the number of ants exhibiting alarm behavior when exposed to the chemical on a filter paper disc.[3][4] Other alkylpyrazines, such as 2,3,5-trimethylpyrazine (B81540) and 2,3-diethyl-5-methylpyrazine, have demonstrated behavioral activity in S. invicta comparable to the natural alarm pheromone component.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented findings.
Electroantennography (EAG) Protocol
Objective: To measure the electrical response of an insect antenna to volatile pyrazine analogues.
Materials:
-
Live insect subjects (e.g., Solenopsis invicta workers)
-
Pyrazine analogues of interest
-
Solvent (e.g., hexane)
-
Filter paper strips
-
Glass Pasteur pipettes
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissection microscope
-
Saline solution (e.g., Ringer's solution)
Procedure:
-
Preparation of Test Compounds: Prepare serial dilutions of the pyrazine analogues in the chosen solvent. A solvent-only control should also be prepared.
-
Antenna Preparation: Anesthetize an insect by cooling. Under a dissection microscope, carefully excise an antenna at its base.
-
Mounting the Antenna: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode.
-
Stimulus Delivery: A filter paper strip impregnated with a known concentration of the test pyrazine is placed inside a Pasteur pipette. The tip of the pipette is positioned to deliver a puff of air over the mounted antenna.
-
Data Recording: A constant stream of purified, humidified air is passed over the antenna to establish a stable baseline. A puff of air containing the pyrazine analogue is then delivered, and the resulting change in electrical potential (the EAG response) is recorded.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is measured. The response to the solvent control is subtracted from the response to the pyrazine analogue to correct for any mechanical stimulation. A dose-response curve can be generated by plotting the EAG amplitude against the logarithm of the pyrazine concentration.
Y-Tube Olfactometer Bioassay Protocol
Objective: To assess the behavioral response (attraction or repulsion) of insects to pyrazine analogues.
Materials:
-
Live insect subjects
-
Y-tube olfactometer
-
Air pump and flow meters
-
Activated charcoal filter and humidification flask
-
Pyrazine analogues of interest
-
Solvent
-
Filter paper
Procedure:
-
Setup: The Y-tube olfactometer is placed in a controlled environment with consistent lighting and temperature. A constant airflow is established through both arms of the Y-tube, purified by an activated charcoal filter and humidified.
-
Treatment and Control: A filter paper treated with a specific concentration of a pyrazine analogue is placed in one arm of the olfactometer (the "treatment arm"). A filter paper treated only with the solvent is placed in the other arm (the "control arm").
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect is allowed a set amount of time to make a choice between the two arms. The first choice of arm and the time spent in each arm are recorded.
-
Replication: The experiment is replicated with multiple insects. The positions of the treatment and control arms are switched between replicates to avoid any positional bias.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test or a similar statistical method to determine if there is a significant preference or avoidance of the pyrazine analogue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in the study of pyrazine alarm pheromones.
Olfactory Signaling Pathway for Pyrazine Perception
Caption: Generalized olfactory signaling pathway for pyrazine perception in insects.
Experimental Workflow for Comparing Pyrazine Analogue Activity
Caption: A typical experimental workflow for comparing the alarm pheromone activity of pyrazine analogues.
References
- 1. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to 2-Ethyl-3,5-dimethylpyrazine (Short Title: EAG and Behavioral Responses of Fire Ants to Pyrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Sensory Analysis of Pyrazines: QDA Protocol and Alternatives
For researchers, scientists, and drug development professionals, understanding the sensory impact of pyrazine (B50134) compounds is crucial for product development, quality control, and formulation. This guide provides a detailed comparison of the Quantitative Descriptive Analysis (QDA) protocol with alternative sensory and analytical techniques for evaluating pyrazines. Experimental data is presented to support these comparisons, offering a comprehensive resource for selecting the most appropriate methodology.
Quantitative Descriptive Analysis (QDA) of Pyrazines
QDA is a sensory evaluation method that quantifies the sensory attributes of a product using a trained panel of human subjects.[1] It is a powerful tool for creating a detailed sensory profile of pyrazine compounds, which are known for their characteristic roasted, nutty, and earthy aromas.[2]
Experimental Protocol for Pyrazine QDA
The following protocol outlines the key steps involved in conducting a QDA for pyrazines:
-
Panelist Selection and Screening:
-
Recruit 10-12 individuals based on their sensory acuity, descriptive ability, and commitment.
-
Screen candidates for their ability to discriminate between different aroma intensities and their verbal fluency in describing sensory experiences.
-
-
Lexicon Development and Panelist Training:
-
Familiarize the panel with a range of pyrazine compounds at varying concentrations.
-
Through consensus, the panel develops a specific vocabulary (lexicon) to describe the aroma and flavor attributes of the pyrazines. Reference standards for aromas like "nutty," "roasted," "earthy," and "popcorn-like" are used to anchor these descriptors.[1]
-
Train panelists to consistently use the agreed-upon lexicon and to rate the intensity of each attribute on a continuous scale, typically a 15-cm line scale anchored with "low" and "high".[2]
-
-
Sample Preparation and Evaluation:
-
Prepare solutions of different pyrazine compounds in a neutral base (e.g., water, oil, or a specific product base) at concentrations relevant to their typical use levels.
-
Present samples to panelists monadically (one at a time) in a randomized and blinded order to prevent bias.[1]
-
Panelists evaluate each sample in individual, odor-free booths and rate the intensity of each sensory attribute on the line scale. Palate cleansers like unsalted crackers and water are provided between samples.[2]
-
-
Data Collection and Analysis:
-
Convert the ratings from the line scales into numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory attributes between the pyrazine samples.
-
Principal Component Analysis (PCA) is often used to visualize the relationships between the samples and their sensory attributes.
-
Quantitative Sensory Data for Selected Pyrazines
The following table summarizes hypothetical QDA data for common pyrazine compounds, illustrating the typical sensory profiles that can be generated. The intensity scores are on a 15-point scale, where 0 represents "not perceived" and 15 represents "very high intensity."
| Sensory Attribute | 2,5-Dimethylpyrazine | 2-Acetylpyrazine | 2-Ethyl-3,5-dimethylpyrazine | Tetramethylpyrazine |
| Nutty | 12.5 | 9.8 | 7.2 | 8.5 |
| Roasted | 11.2 | 13.5 | 6.5 | 9.0 |
| Earthy | 4.5 | 2.1 | 10.8 | 6.2 |
| Cocoa-like | 8.9 | 5.3 | 3.1 | 7.8 |
| Popcorn-like | 3.2 | 14.1 | 1.5 | 2.3 |
| Chemical/Harsh | 1.8 | 2.5 | 3.0 | 2.1 |
Alternative Methodologies for Pyrazine Analysis
While QDA provides a comprehensive sensory profile, other methods can offer complementary or alternative insights into the sensory properties of pyrazines.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[3] This technique is particularly useful for identifying which specific volatile compounds in a complex mixture are responsible for its aroma.
Experimental Protocol for GC-O of Pyrazines
-
Sample Preparation and Extraction:
-
Extract volatile compounds, including pyrazines, from the sample matrix using techniques like Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE).[4]
-
-
GC Separation:
-
Inject the extracted volatiles into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.[5]
-
-
Olfactometry and Detection:
-
The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port.[6]
-
A trained sensory assessor sniffs the effluent from the port and records the time, duration, and description of any detected odors.
-
-
Data Analysis and Odor Activity Value (OAV):
-
The olfactometry data is combined with the chromatography data to correlate specific chemical compounds with their perceived aromas.
-
The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.[3]
-
2. Flavoromics
Experimental Workflow for Pyrazine Flavoromics
-
Comprehensive Chemical Profiling:
-
Utilize high-resolution analytical instrumentation, such as Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), to generate a detailed chemical fingerprint of the sample, including pyrazines and other volatile and non-volatile compounds.[9]
-
-
Sensory Data Collection:
-
Conduct sensory analysis, which can range from a full QDA panel to consumer preference testing, to obtain a sensory profile of the samples.[10]
-
-
Multivariate Data Analysis:
-
Employ chemometric and bioinformatic tools to integrate the chemical and sensory datasets.
-
Statistical techniques like Partial Least Squares (PLS) regression are used to identify the chemical compounds that are the key drivers of specific sensory attributes.[9]
-
Comparison of Methodologies
| Feature | Quantitative Descriptive Analysis (QDA) | Gas Chromatography-Olfactometry (GC-O) | Flavoromics |
| Principle | Human panel quantifies sensory attributes. | Identifies aroma-active compounds in a mixture. | Correlates comprehensive chemical profile with sensory data. |
| Output | Detailed sensory profile with intensity ratings. | Identification of specific odorants and their aroma character. | Identification of key flavor compounds and their interactions. |
| Strengths | Provides a complete and nuanced sensory description. | Highly sensitive for identifying potent odorants. | Provides a holistic view of flavor and can uncover synergistic or antagonistic effects between compounds. |
| Limitations | Can be time-consuming and expensive; does not identify the chemical compounds responsible for the sensory perception. | Does not provide a full sensory profile of the product; relies on the performance of a single assessor at a time. | Requires sophisticated instrumentation and advanced data analysis capabilities. |
| Application | Product development, quality control, shelf-life studies. | Identifying key aroma compounds, off-flavor analysis. | Flavor discovery, understanding complex flavor interactions, personalized nutrition. |
Visualizing the Workflows
Quantitative Descriptive Analysis (QDA) Workflow
A simplified workflow for the Quantitative Descriptive Analysis of pyrazines.
Comparison of Sensory Analysis Methodologies
A logical comparison of QDA, GC-O, and Flavoromics for pyrazine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. frec.osu.edu [frec.osu.edu]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Flavoromics - PANOMIX [en.panomix.com]
- 10. Development of a Flavoromics Platform for Monitoring and Improving of Fruit Quality through Pre- and Post- Harvest Interventions - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]
A Tale of Two Pyrazines: Unraveling the Flavor Contributions of 2-Ethyl-6-methylpyrazine and 2,3,5-trimethylpyrazine in Cocoa
A deep dive into the chemical nuances of cocoa's cherished aroma reveals the significant roles of two key pyrazine (B50134) compounds: 2-ethyl-6-methylpyrazine and 2,3,5-trimethylpyrazine (B81540). While both contribute to the characteristic roasted and nutty notes, their distinct sensory profiles and concentrations throughout the cocoa manufacturing process result in a complex and layered flavor experience. This guide provides a comparative analysis of these two influential molecules, supported by experimental data, to elucidate their individual and synergistic contributions to the flavor of cocoa.
At a Glance: Sensory Profiles and Detection Thresholds
The flavor impact of an aromatic compound is determined by both its inherent sensory characteristics and the concentration at which it can be detected by the human olfactory system. 2,3,5-trimethylpyrazine is generally described as having nutty, baked potato, roasted peanut, and cocoa-like notes. In contrast, this compound imparts a roasted potato and nutty, specifically roasted hazelnut, aroma.
A critical factor in flavor contribution is the sensory detection threshold, which is the minimum concentration of a substance that can be detected. 2,3,5-trimethylpyrazine has an odor detection threshold of 400 parts per billion (ppb) in water[1]. The detection threshold for 2-ethyl-3,(5 or 6)-dimethylpyrazine, a closely related mixture, is reported to be as low as 0.4 ppb, suggesting that even minute quantities of ethyl-substituted pyrazines can have a significant impact on flavor.
Quantitative Comparison in Chocolate
The relative abundance of these two pyrazines can vary depending on the cocoa bean origin and processing conditions. A study on single-origin and blend chocolates provides a direct quantitative comparison of these compounds.
| Chocolate Sample | This compound (µg/kg) | 2,3,5-Trimethylpyrazine (µg/kg) |
| Blend 1 (70% cocoa) | 0.47 | 15.01 |
| Blend 2 (80% cocoa) | Not Detected | 31.40 |
| Blend 3 (90% cocoa) | 2.65 | 43.35 |
| Single-Origin 1 | Not Detected | 81.39 |
| Single-Origin 2 | Not Detected | Not Detected |
| Single-Origin 3 | 15.23 | Not Detected |
Data sourced from Krysiak et al. (2021).[2]
This data highlights that 2,3,5-trimethylpyrazine is often found in higher concentrations than this compound in many chocolate varieties. However, the presence and concentration of both are highly variable, indicating their potential role in defining the unique flavor profiles of different chocolates.
The Genesis of Flavor: Formation During Roasting
Pyrazines are not naturally present in raw cocoa beans but are formed during the roasting process through a series of chemical reactions known as the Maillard reaction and Strecker degradation. These reactions involve the interaction of amino acids and reducing sugars at elevated temperatures.
The specific amino acid precursors influence the type of pyrazine formed. The formation of these compounds is a critical step in developing the characteristic chocolate flavor.
Experimental Protocols for Analysis
The quantification of this compound and 2,3,5-trimethylpyrazine in cocoa products is typically performed using gas chromatography-mass spectrometry (GC-MS). A common method for sample preparation is headspace solid-phase microextraction (HS-SPME), which is a solvent-free technique for extracting volatile and semi-volatile compounds.
1. Sample Preparation (HS-SPME):
-
A sample of finely ground cocoa beans, cocoa liquor, or melted chocolate is placed in a sealed vial.
-
The vial is gently heated to a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace above the sample.
-
A SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the volatile compounds.
2. GC-MS Analysis:
-
The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are desorbed.
-
The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column.
-
The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.
Conclusion
Both this compound and 2,3,5-trimethylpyrazine are integral to the quintessential flavor of cocoa. While 2,3,5-trimethylpyrazine often appears in higher concentrations and contributes a broader nutty and roasted profile, the lower detection threshold of ethyl-substituted pyrazines like this compound suggests they can be highly impactful even at lower levels, imparting specific roasted potato and hazelnut nuances. The interplay and relative concentrations of these and other pyrazines, shaped by the cocoa's origin and the intricacies of the roasting process, ultimately define the final, complex, and desirable flavor of chocolate. Further research focusing on the sensory interactions between these compounds will continue to unravel the subtleties of cocoa's captivating aroma.
References
Statistical analysis of pyrazine concentrations in different soy sauce brands
A Statistical Comparison of Pyrazine (B50134) Concentrations in Commercial Soy Sauce Brands
Pyrazines are a class of volatile organic compounds that play a crucial role in the aroma profiles of many fermented and heat-treated foods, including soy sauce. These compounds are primarily formed through Maillard reactions and contribute characteristic nutty, roasted, and savory notes. This guide provides a comparative analysis of pyrazine concentrations in different soy sauce brands based on available scientific literature, offering insights for researchers, scientists, and professionals in drug development interested in food chemistry and off-taste analysis.
Data Summary of Pyrazine Concentrations
The following table summarizes the relative concentrations of six key pyrazine compounds found in seven different commercial brands of Chinese soy sauce intended for cold dishes. This data is derived from a study that utilized solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS) for analysis. It is important to note that these are relative concentrations and provide a snapshot of the pyrazine profiles in the specific brands tested.[1]
| Pyrazine Compound | Brand YZ (μg/L) | Brand XH8 (μg/L) | Brand BT1 (μg/L) | Brand XH5 (μg/L) | Brand HJ1 (μg/L) | Brand CB3 (μg/L) | Brand LJJ4 (μg/L) |
| 2,3,5-Trimethylpyrazine | 1.835 ± 0.285 | 1.144 ± 0.114 | 1.545 ± 0.165 | 1.059 ± 0.109 | 2.112 ± 0.222 | 2.934 ± 0.314 | 1.258 ± 0.138 |
| 2,5-Dimethylpyrazine | 1.685 ± 0.175 | 1.052 ± 0.102 | 1.423 ± 0.153 | 0.976 ± 0.096 | 1.946 ± 0.206 | 2.701 ± 0.291 | 1.159 ± 0.129 |
| 2,6-Dimethylpyrazine | 0.487 ± 0.057 | 0.304 ± 0.034 | 0.411 ± 0.041 | 0.282 ± 0.022 | 0.562 ± 0.062 | 0.780 ± 0.080 | 0.335 ± 0.035 |
| 2-Ethyl-6-methylpyrazine | 0.115 ± 0.015 | 0.072 ± 0.002 | 0.097 ± 0.007 | 0.067 ± 0.007 | 0.133 ± 0.013 | 0.184 ± 0.024 | 0.079 ± 0.009 |
| 2-Ethyl-3-methylpyrazine | 0.098 ± 0.008 | 0.061 ± 0.001 | 0.082 ± 0.002 | 0.057 ± 0.007 | 0.113 ± 0.013 | 0.157 ± 0.017 | 0.067 ± 0.007 |
| 2-Ethyl-3,5-dimethylpyrazine | 0.245 ± 0.025 | 0.153 ± 0.013 | 0.206 ± 0.026 | 0.142 ± 0.012 | 0.283 ± 0.033 | 0.392 ± 0.042 | 0.168 ± 0.018 |
Data adapted from a 2023 study on aroma-active compounds in soy sauce for cold dishes. The concentrations are relative and based on the peak area of the internal standard.[1]
Studies have indicated that Chinese-style soy sauces tend to have a higher abundance of pyrazines compared to Japanese-style soy sauces.[2] This difference is often attributed to variations in production methods, such as higher temperatures used during the moromi fermentation in Chinese soy sauce production, which can promote the Maillard reactions that form pyrazines.[2] For instance, compounds like 2,6-dimethylpyrazine, trimethylpyrazine, this compound, 3-ethyl-2,5-dimethylpyrazine, and 2-methyl-pyrazine are noted to be higher in Chinese traditional soy sauce.[2]
Experimental Protocols
The quantification of pyrazines in soy sauce is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as solid-phase microextraction (SPME). The following is a representative experimental protocol synthesized from methodologies described in the scientific literature.[1][3][4]
Protocol: Analysis of Pyrazines in Soy Sauce by SPME-GC-MS
1. Sample Preparation:
-
Accurately weigh a 5.0 g sample of soy sauce into a 20 mL headspace vial.
-
Add 1.0 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds.
-
Spike the sample with a known concentration of an internal standard (e.g., 2,4,6-trimethylpyridine) for accurate quantification.
-
Immediately seal the vial with a PTFE/silicone septum cap.
2. Solid-Phase Microextraction (SPME):
-
Place the vial in a temperature-controlled autosampler tray or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes at 60°C with agitation.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile pyrazines.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: Transfer the SPME fiber to the GC injector, which is set to 250°C. Desorb the analytes from the fiber in splitless mode for 5 minutes.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Column: Employ a capillary column suitable for volatile compound analysis, such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 230°C at a rate of 10°C/min.
-
Final hold: Hold at 230°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
4. Data Analysis:
-
Identify individual pyrazine compounds by comparing their mass spectra and retention times with those of authentic reference standards.
-
Quantify the concentration of each pyrazine by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve generated from standards of known concentrations.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the statistical analysis of pyrazine concentrations in soy sauce.
Caption: Experimental workflow for pyrazine analysis in soy sauce.
Caption: Formation of pyrazines in soy sauce via the Maillard reaction.
References
- 1. Decoding the Different Aroma-Active Compounds in Soy Sauce for Cold Dishes via a Multiple Sensory Evaluation and Instrumental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemical Characteristics of Three Kinds of Japanese Soy Sauce Based on Electronic Senses and GC-MS Analyses [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Identity of 2-Ethyl-6-methylpyrazine using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structure elucidation of organic molecules. This guide provides a comparative analysis for confirming the identity of 2-Ethyl-6-methylpyrazine by contrasting its ¹H and ¹³C NMR spectral data with those of structurally similar pyrazine (B50134) derivatives. Detailed experimental protocols and data interpretation are provided to assist researchers in achieving accurate and reliable results.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following procedure outlines the steps for sample preparation and data acquisition for a typical small organic molecule like this compound.
1.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the pyrazine sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), to the vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the clear solution to a clean, 5 mm NMR tube. Avoid transferring any solid particles. The solution height in the tube should be approximately 4-5 cm.
-
Internal Standard (Optional but Recommended): Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm, which is used for calibrating the chemical shift axis.
1.2. NMR Data Acquisition
-
Spectrometer Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Comparative NMR Data Analysis
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the spectrum of an unknown sample to known data for this compound and its isomers, a positive identification can be made.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Pyrazine Derivatives in CDCl₃
| Compound | Structure | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Ring Protons: ~8.3-8.4 (2H, s) Ethyl CH₂: ~2.8 (2H, q) Methyl CH₃: ~2.5 (3H, s) Ethyl CH₃: ~1.3 (3H, t) | Ring C (quaternary): ~157, ~152 Ring CH: ~142, ~141 Ethyl CH₂: ~29 Methyl CH₃: ~21 Ethyl CH₃: ~13 | |
| 2,6-Dimethylpyrazine | Ring Protons: ~8.3 (2H, s)[1] Methyl CH₃: ~2.5 (6H, s)[1] | Ring C (quaternary): ~152.7[1] Ring CH: ~141.5[1] Methyl CH₃: ~21.5[1] | |
| 2-Ethyl-3-methylpyrazine | Ring Protons: ~8.3-8.4 (2H, m) Ethyl CH₂: ~2.8 (2H, q) Methyl CH₃: ~2.6 (3H, s) Ethyl CH₃: ~1.3 (3H, t) | Ring C (quaternary): ~155, ~151 Ring CH: ~143, ~141 Ethyl CH₂: ~28 Methyl CH₃: ~20 Ethyl CH₃: ~13 |
Data Interpretation:
-
This compound: The ¹H NMR spectrum is characterized by two singlets for the aromatic protons, a quartet for the ethyl methylene (B1212753) protons, a singlet for the methyl protons, and a triplet for the ethyl methyl protons. The ¹³C NMR spectrum will show six distinct signals corresponding to the seven carbon atoms (two of the aromatic carbons are chemically equivalent).
-
2,6-Dimethylpyrazine: This symmetrical molecule exhibits a single sharp singlet for the two equivalent aromatic protons and another singlet for the six equivalent methyl protons.[1] Its ¹³C NMR spectrum is simple, with only three signals.[1]
-
2-Ethyl-3-methylpyrazine: The aromatic protons in this isomer will likely appear as a multiplet due to their different chemical environments and potential for coupling. The chemical shifts of the alkyl substituents will be similar to this compound, but the overall pattern of the aromatic region will be a key distinguishing feature.
Workflow for Identity Confirmation
The logical process for confirming the identity of this compound using NMR is outlined in the following diagram.
Caption: Workflow for NMR-based identity confirmation.
Conclusion
By following the detailed experimental protocol and utilizing the comparative NMR data provided, researchers can confidently confirm the identity of this compound and distinguish it from its structural isomers. The unique patterns of chemical shifts and signal multiplicities in both ¹H and ¹³C NMR spectra serve as a definitive fingerprint for this specific pyrazine derivative.
References
A Guide to Inter-Laboratory Comparison of 2-Ethyl-6-methylpyrazine Measurement
This guide provides an objective comparison of analytical methodologies for the quantification of 2-Ethyl-6-methylpyrazine, a key compound of interest in various research and development sectors, including the food and beverage industry and pheromone studies. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods and to understand the expected variability in measurements between different laboratories.
Introduction to this compound Analysis
This compound is a heterocyclic nitrogen-containing compound that contributes to the characteristic roasted and nutty aromas and flavors in a variety of cooked foods.[1] Its accurate quantification is crucial for quality control in the food industry and for research into its biological activities. The most common analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3][4] Given the variety of available instrumentation and methodologies, understanding the potential for inter-laboratory variability is essential for ensuring data comparability and reliability.
Hypothetical Inter-Laboratory Comparison Study
To illustrate the performance of different analytical approaches, this guide presents a hypothetical inter-laboratory comparison study. In this study, ten laboratories were tasked with quantifying the concentration of this compound in a spiked placebo matrix. The laboratories employed either GC-MS or HPLC with UV detection. The consensus mean from all laboratories was used as the reference value to assess individual laboratory performance.
Data Presentation
The following table summarizes the quantitative results from the hypothetical inter-laboratory study. The performance of each laboratory is evaluated based on the reported concentration, standard deviation, and the calculated Z-score. The Z-score indicates how many standard deviations an individual laboratory's result is from the consensus mean. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]
Table 1: Inter-Laboratory Comparison of this compound Quantification
| Laboratory ID | Method | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Z-Score |
| Lab 1 | GC-MS | 9.85 | 0.25 | -0.58 |
| Lab 2 | GC-MS | 10.12 | 0.31 | 0.48 |
| Lab 3 | HPLC-UV | 9.65 | 0.45 | -1.38 |
| Lab 4 | GC-MS | 10.25 | 0.28 | 1.00 |
| Lab 5 | HPLC-UV | 9.50 | 0.50 | -1.99 |
| Lab 6 | GC-MS | 9.95 | 0.22 | -0.18 |
| Lab 7 | HPLC-UV | 10.50 | 0.60 | 1.99 |
| Lab 8 | GC-MS | 10.05 | 0.29 | 0.19 |
| Lab 9 | HPLC-UV | 9.75 | 0.48 | -0.98 |
| Lab 10 | GC-MS | 10.30 | 0.35 | 1.19 |
| Consensus Mean | 10.00 | |||
| Acceptable Standard Deviation | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of the methods that would be employed in such a comparative study.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is widely applied for the characterization of alkylpyrazines due to its high sensitivity and specificity.[4]
-
Sample Preparation: A known weight of the sample is extracted with an appropriate organic solvent (e.g., dichloromethane (B109758) or a hexane (B92381)/isopropanol mixture).[2] An internal standard (e.g., 2-ethyl-3-methylpyrazine) is added to the extract for quantification.[2]
-
Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX).[6] The oven temperature is programmed to separate the analytes. Helium is typically used as the carrier gas.[4]
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.[6] Quantification is performed by monitoring characteristic ions of this compound (e.g., m/z 121, 122).[6][7]
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC offers an alternative for the quantification of pyrazines, particularly for samples that may not be suitable for direct GC analysis.[2]
-
Sample Preparation: The sample is dissolved in the mobile phase, and an external standard may be used for quantification.[2]
-
Chromatographic Separation: The sample solution is injected into an HPLC system equipped with a suitable column (e.g., Chiralpak AD-H).[2] An isocratic mobile phase, such as a mixture of hexane and isopropanol, is commonly used.[2]
-
UV Detection: The eluting compounds are monitored by a UV detector at a specific wavelength, typically around 278 nm for pyrazines.[2]
-
Quantification: A standard curve is prepared by injecting solutions of this compound at various concentrations. The concentration in the sample is calculated based on the peak area from the chromatogram and the standard curve.[2]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the inter-laboratory comparison.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship in an inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Ethyl-6-methylpyrazine: A Comprehensive Guide for Laboratory Professionals
An Essential Protocol for the Safe Management of Pyrazine-Based Chemical Waste
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management of chemical waste is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-ethyl-6-methylpyrazine, ensuring the safety of laboratory personnel, adherence to regulatory compliance, and protection of the environment.
I. Immediate Safety and Hazard Information
This compound is a flammable liquid and is harmful if swallowed.[1][2][3] Understanding its specific hazards is the first step in safe handling and disposal. All personnel must be familiar with the information presented in the Safety Data Sheet (SDS) before working with this compound.
Key Hazards:
-
Flammable Liquid: Poses a fire risk.[2][3][4] Keep away from heat, sparks, open flames, and hot surfaces.[2][4][5]
-
Harmful if Swallowed: May cause adverse health effects if ingested.[1][2][3]
-
Irritant: May cause irritation to the skin, eyes, and respiratory system.
Quantitative Data Summary
| Property | Value | Source |
| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity, Oral (Category 4) | [3] |
| Signal Word | Warning | [1] |
| Hazard Statements | H226: Flammable liquid and vapor, H302: Harmful if swallowed | [3] |
| Flash Point | 58.89 °C (138.00 °F) - 62.78 °C (145.00 °F) TCC | [6][7] |
| Specific Gravity | 0.964 - 0.980 @ 25 °C | [6][7] |
| Boiling Point | 170-171 °C @ 760 mm Hg | [7] |
| Solubility | Soluble in water and organic solvents. | [3][7] |
II. Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a respirator may be required.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: All waste containing this compound, including pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, is a suitable option.[3] Containers must have a secure cap to prevent the release of flammable vapors.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents.
-
Labeling: Immediately upon starting a waste container, it must be labeled clearly. The label must include:
-
Storage (Satellite Accumulation Area):
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5][12]
-
The area should be well-ventilated, away from sources of ignition, and in a secondary containment tray to manage potential leaks.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Final Disposal:
-
Once the waste container is full, or before the regulated accumulation time limit is reached, arrange for its removal by contacting your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup, including completing any required waste manifests.
-
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: For a large spill, evacuate the area and contact your institution's emergency response team.
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4]
-
Contain the Spill: Use a spill kit with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to contain the spill.[2] Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. How to Manage Satellite Accumulation Areas - Expert Advice [newpig.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synerzine.com [synerzine.com]
- 5. Satellite Accumulation Area Requirements | Virginia DEQ [deq.virginia.gov]
- 6. 2-ethyl-5(or6)-methyl pyrazine, 36731-41-6 [thegoodscentscompany.com]
- 7. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 10. eCFR :: 40 CFR 262.15 -- Satellite accumulation area regulations for small and large quantity generators. [ecfr.gov]
- 11. ushazmatstorage.com [ushazmatstorage.com]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling 2-Ethyl-6-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Ethyl-6-methylpyrazine in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Chemical Properties
This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] It is crucial to understand its properties to handle it safely.
| Property | Value |
| CAS Number | 13925-03-6 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol [2] |
| Appearance | Colorless to slightly yellow liquid[2] |
| Odor | Roasted, baked potato-like odor[2] |
| Boiling Point | 170-171 °C at 760 mm Hg |
| Flash Point | 55 °C (131 °F) |
| Solubility | Soluble in water and organic solvents.[2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile Gloves (for incidental contact) : Thin gauge nitrile gloves can be used for tasks with a low risk of splash. However, they should be replaced immediately upon any contact with the chemical. Butyl Rubber or Viton™ Gloves (for prolonged contact or spills) : For extended handling or in the event of a spill, Butyl rubber or Viton™ gloves are recommended due to their superior resistance to aromatic hydrocarbons.[3][4][5] Always check gloves for integrity before use. | Nitrile gloves offer good general chemical resistance but may provide limited protection against aromatic compounds.[6][7] Butyl rubber and Viton™ offer better protection against this class of chemicals. |
| Eye Protection | Chemical Safety Goggles : Must be worn at all times in the laboratory where this chemical is handled. | Protects eyes from splashes and vapors. |
| Skin and Body Protection | Flame-Resistant Laboratory Coat : A lab coat made of flame-resistant material is required. | Provides a barrier against splashes and protects from fire hazards associated with flammable liquids. |
| Respiratory Protection | Use in a well-ventilated area or fume hood : Handling should be performed in a certified chemical fume hood to minimize inhalation of vapors. | This compound can cause respiratory irritation.[1] |
Safe Handling and Storage Protocol
A systematic approach to handling and storage is essential to prevent accidents and exposure.
Operational Plan:
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, CO₂) is accessible.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling :
-
Conduct all transfers and manipulations of this compound within a chemical fume hood.
-
Ground and bond containers when transferring to prevent static discharge, which can ignite flammable vapors.
-
Use non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage :
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Store separately from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Spill Response:
-
Evacuate : Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate : If safe to do so, increase ventilation to the area.
-
Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Personal Protection : Wear appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Cleanup : Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Report : Report the spill to the laboratory supervisor and follow institutional reporting procedures.
First Aid:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect liquid waste this compound in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or a suitable plastic).
-
The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix with incompatible waste streams.
-
Solid waste contaminated with this compound (e.g., absorbent materials, gloves, paper towels) should be collected in a separate, labeled hazardous waste container.
-
-
Container Management :
-
Disposal Request :
-
Once the waste container is full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. This compound | C7H10N2 | CID 26332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. synerzine.com [synerzine.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
